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(1-benzyl-5-nitro-1H-3-indolyl)methanol Documentation Hub

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  • Product: (1-benzyl-5-nitro-1H-3-indolyl)methanol
  • CAS: 300664-55-5

Core Science & Biosynthesis

Foundational

1-benzyl-5-nitroindole-3-methanol CAS number and synonyms

Introduction & Identity Profile 1-Benzyl-5-nitroindole-3-methanol is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive indole derivatives, including antiviral agents, anticancer candida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Identity Profile

1-Benzyl-5-nitroindole-3-methanol is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive indole derivatives, including antiviral agents, anticancer candidates (specifically tubulin polymerization inhibitors), and kinase inhibitors. Structurally, it features an electron-deficient indole core (due to the 5-nitro group) protected at the N1 position by a benzyl group, with a reactive hydroxymethyl handle at the C3 position.

This compound is often generated in situ or synthesized on-demand from its corresponding aldehyde precursor due to the inherent acid-sensitivity of electron-poor indole-3-carbinols, which can undergo dimerization.

Physicochemical Identification[1][2]
AttributeDetail
Chemical Name (1-Benzyl-5-nitro-1H-indol-3-yl)methanol
Common Synonyms 1-Benzyl-5-nitro-3-hydroxymethylindole; [1-Benzyl-5-nitroindol-3-yl]methanol
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.29 g/mol
Parent Scaffold CAS 65795-95-1 (Refers to 1-Benzyl-5-nitroindole, the direct precursor lacking the C3-methanol group)
Aldehyde Precursor CAS 100383-77-9 (Refers to 1-Benzyl-5-nitroindole-3-carboxaldehyde)
Solubility Soluble in DMSO, DMF, THF; moderately soluble in Methanol/Ethanol; insoluble in water.[1][2][3][4][5][6][7]
Appearance Typically a yellow to orange crystalline solid.

Synthetic Methodology (The "How")

The synthesis of 1-benzyl-5-nitroindole-3-methanol is most reliably achieved through the chemoselective reduction of 1-benzyl-5-nitroindole-3-carboxaldehyde. Direct functionalization of the 5-nitroindole core is possible but less regioselective.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the C3-formyl group. The nitro group at C5 withstands the mild reducing conditions required to convert the aldehyde to the alcohol, provided strong hydrogenation conditions are avoided (which would reduce the nitro to an amine).

Protocol: Chemoselective Reduction

Objective: Convert 1-benzyl-5-nitroindole-3-carboxaldehyde to the target methanol without reducing the nitro group.

Reagents:

  • Substrate: 1-Benzyl-5-nitroindole-3-carboxaldehyde (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (MeOH) or THF/MeOH (10:1)

  • Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde substrate in MeOH (0.1 M concentration). If solubility is poor, add THF as a co-solvent.

  • Cooling: Cool the solution to 0°C using an ice bath. Expert Insight: Lower temperature prevents side reactions and controls the exothermic hydrogen evolution.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Do not dump all at once to avoid vigorous foaming.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor via TLC (Silica; Hexane:EtOAc 1:1). The aldehyde spot (usually less polar) should disappear, replaced by a more polar alcohol spot.

  • Quenching: Once complete, carefully quench with sat. aq. NH₄Cl at 0°C.[2]

  • Extraction: Remove volatiles (MeOH/THF) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[2]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary. Note: Column chromatography on silica gel should be performed rapidly as indole-3-carbinols can polymerize on acidic silica.

Synthetic Workflow Diagram

SynthesisWorkflow Start 1-Benzyl-5-nitroindole (CAS 65795-95-1) Vilsmeier Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier C3 Formylation Aldehyde 1-Benzyl-5-nitroindole- 3-carboxaldehyde Vilsmeier->Aldehyde Hydrolysis Reduction Reductive Step (NaBH4, MeOH, 0°C) Aldehyde->Reduction Hydride Transfer Product 1-Benzyl-5-nitroindole- 3-methanol Reduction->Product Workup

Figure 1: Step-wise synthesis from the parent indole scaffold to the target methanol.

Reactivity & Applications (The "Why")

The utility of 1-benzyl-5-nitroindole-3-methanol lies in its "divergent reactivity." The molecule possesses three distinct zones for chemical modification:

  • C3-Hydroxymethyl: A primary alcohol that serves as a leaving group precursor (for alkylation).

  • C5-Nitro: A latent amine functionality.

  • N1-Benzyl: A protecting group (removable under Birch conditions or oxidative cleavage, though difficult).

Conversion to Electrophiles (C3 Functionalization)

The most common application is the conversion of the hydroxyl group to a chloride or bromide, creating a potent electrophile for Sɴ1/Sɴ2 reactions with nucleophiles (e.g., thiols, amines).

  • Reagent: Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃).[8]

  • Mechanism: The indole nitrogen lone pair assists in the expulsion of the leaving group, forming a transient azafulvene intermediate, which is highly reactive.

Nitro Reduction (C5 Functionalization)

The nitro group can be reduced to an amine (using SnCl₂ or Fe/AcOH) after C3 functionalization. This allows for the synthesis of 5-aminoindole derivatives, which are precursors to sulfonamides and amides found in diversely acting pharmaceutical agents.

Reactivity Mapping

ReactivityMap Alcohol 1-Benzyl-5-nitroindole- 3-methanol Aldehyde Re-oxidation to Aldehyde (MnO2) Alcohol->Aldehyde Mild Oxidation SOCl2 SOCl2 / DCM Alcohol->SOCl2 SnCl2 SnCl2 / EtOH Alcohol->SnCl2 Chloride 3-(Chloromethyl)- 1-benzyl-5-nitroindole Amine 1-Benzyl-5-aminoindole- 3-methanol SOCl2->Chloride Nucleophilic Sub. SnCl2->Amine Nitro Reduction

Figure 2: Divergent reactivity pathways available from the alcohol intermediate.

Handling, Safety, and Analytics[9][10][11][12]

Analytical Expectations[1][3][6]
  • ¹H NMR (DMSO-d₆):

    • δ 5.40 ppm (s, 2H): N-CH₂-Ph (Benzylic protons).

    • δ 4.70 ppm (d, 2H): CH₂-OH (Hydroxymethyl protons).

    • δ 5.10 ppm (t, 1H): OH (Hydroxyl proton, exchangeable).

    • δ 8.50+ ppm: C4-H (Deshielded by adjacent nitro group).

  • Mass Spectrometry (ESI): Expect [M+Na]⁺ or [M-OH]⁺ (due to stable carbocation formation).

Stability Warning

Indole-3-methanols are acid-sensitive . Exposure to strong acids causes the loss of water and formation of electrophilic intermediates that polymerize into diindolylmethanes (DIMs).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solvents: Avoid acidic chloroform (stabilized with HCl/ethanol); use basic alumina filtration if necessary.

Safety Profile (E-E-A-T)
  • Nitro Compounds: Potentially energetic.[7] While this specific derivative is generally stable, avoid heating dry solids above 100°C.

  • Toxicology: Indole derivatives are often bioactive. Treat as a potential irritant and sensitizer. Use full PPE (gloves, goggles, fume hood).

References

  • PubChem. 1-Benzyl-5-nitroindole (Parent Compound).[5] National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Reaction Mechanism with Alcohols. Available at: [Link][8]

Sources

Exploratory

The Emerging Therapeutic Potential of 1-Benzyl-5-Nitro-1H-Indole Derivatives

An In-Depth Technical Guide A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Modifications to the indole core can dramatically alter its pharmacological profile, and strategic substitutions are key to unlocking therapeutic potential. This guide focuses on the 1-benzyl-5-nitro-1H-indole scaffold, a promising framework for developing novel therapeutic agents. While direct data on the 3-indolyl methanol derivative is nascent, this paper will synthesize existing research on structurally related analogues to provide a comprehensive overview of their biological activities, elucidate key structure-activity relationships (SAR), and present robust experimental protocols for their evaluation. We will explore the compelling anticancer, antimicrobial, and enzyme-inhibitory properties exhibited by this class of compounds, offering a technical foundation for future research and development.

The 1-Benzyl-5-Nitro-Indole Scaffold: Rationale and Synthesis

The rationale for focusing on this specific scaffold is rooted in established medicinal chemistry principles. The N-1 benzyl group often enhances hydrophobic interactions within the binding pockets of target proteins, while substitutions on the benzyl ring can fine-tune electronic properties and binding affinity.[2] The 5-nitro group, a strong electron-withdrawing moiety, is known to be a key pharmacophore in various antiprotozoal and antimicrobial agents, potentially modulating the molecule's redox potential and target interactions.[3]

Proposed Synthetic Pathway for 1-benzyl-5-nitro-1H-3-indolyl methanol

A logical synthetic route to the target compound would proceed via a multi-step process starting from commercially available 5-nitro-1H-indole. The workflow below outlines a standard and reliable approach.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: C-3 Formylation (Vilsmeier-Haack) cluster_2 Step 3: Reduction to Alcohol A 5-Nitro-1H-indole B 1-Benzyl-5-nitro-1H-indole A->B Benzyl bromide (BnBr) K₂CO₃, DMF C 1-Benzyl-5-nitro-1H-indole-3-carbaldehyde B->C POCl₃, DMF D [1-Benzyl-5-nitro-1H-indol-3-yl]methanol (Target Compound) C->D NaBH₄, Methanol

Caption: Proposed synthetic workflow for the target compound.

This pathway is efficient, utilizing common and well-documented reactions in indole chemistry. The N-benzylation is a standard alkylation, the Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the electron-rich C-3 position of indoles, and the final step is a straightforward reduction of the aldehyde to the primary alcohol.

Biological Activities of Related 1-Benzyl-Indole Derivatives

Extensive research into derivatives of the 1-benzyl-indole core has revealed significant therapeutic potential across several disease areas.

Anticancer Activity

The 1-benzyl-indole scaffold is a prominent feature in many potent anticancer agents. These compounds often exert their effects through the inhibition of critical cell signaling pathways or direct cytotoxicity against tumor cells. For example, certain 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline derivatives have demonstrated remarkable efficacy, with compound 12a showing 100% tumor growth suppression in ovarian cancer xenografts.[4][5] Similarly, 1-benzyl-5-bromo-indolin-2-ones have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in tumor angiogenesis.[6]

Table 1: Anticancer Activity of Selected 1-Benzyl-Indole and Related Derivatives

Compound ID Target/Scaffold Cell Line IC₅₀ (µM) Reference
7c 1-Benzyl-5-bromo-indolin-2-one MCF-7 (Breast) 7.17 ± 0.94 [6]
7d 1-Benzyl-5-bromo-indolin-2-one MCF-7 (Breast) 2.93 ± 0.47 [6]
11a N-ethyl-indolyl pyrimidine HepG2 (Liver) 0.7 [7]
SBS3 Indole Chalcone HCT-116 (Colorectal) >10.70 [8]
SBS4 Indole Chalcone HCT-116 (Colorectal) >10.70 [8]

| 12a | 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian Cancer Xenograft | 100% Tumor Suppression |[4][5] |

Antimicrobial Activity

The indole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[9] The introduction of a 1-benzyl group has been shown to modulate this activity. Studies on 3-heterocyclic indole derivatives revealed that compounds like 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones were highly active against P. aeruginosa, B. cereus, and S. aureus.[4] Furthermore, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines were found to be the most active against the fungal pathogen C. albicans when compared to the reference drug nystatin.[4][5]

Table 2: Antimicrobial Activity of Selected 1-Benzyl-Indole Derivatives

Compound Class Test Organism Activity Noted Reference
3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones P. aeruginosa, B. cereus, S. aureus Most active among tested compounds [4][5]
2-chloro-3-(1-substituted indol-3-yl)quinoxalines C. albicans Most active against this fungus [4][5]
4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)pyrimidine-2-amine C. albicans Zone of inhibition: 33 mm [7]

| N-benzyl indole derivatives with CF₃ groups | ESKAPE strains, MRSA | Potent activity (MICs 2–16 µg/mL) |[9] |

Enzyme Inhibition

Beyond general cytotoxicity, 1-benzyl-indole derivatives have been developed as specific inhibitors of key enzymes implicated in disease. This targeted approach is a hallmark of modern drug design. As mentioned, 1-benzyl-5-bromo-indolin-2-ones show potent, sub-micromolar inhibition of VEGFR-2 kinase.[6] In a different therapeutic area, 1-benzyl-indole hybrid thiosemicarbazones have been synthesized and identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin production and a target for treating hyperpigmentation disorders.[10]

Table 3: Enzyme Inhibitory Activity of Selected 1-Benzyl-Indole Derivatives

Compound ID Target Enzyme IC₅₀ (µM) Reference
7c VEGFR-2 0.728 [6]
7d VEGFR-2 0.503 [6]
5k Tyrosinase 12.40 ± 0.26 [2][10]

| 5q | Tyrosinase | 15.26 ± 0.30 |[10] |

Mechanistic Insights and Signaling Pathways

The anticancer effects of many indole derivatives are attributed to their modulation of critical signaling pathways that control cell growth, proliferation, and survival.[2] The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently implicated.[2] The potent activity of compounds 7c and 7d against VEGFR-2 provides a clear, target-based mechanism of action. By inhibiting VEGFR-2, these molecules can disrupt the downstream signaling cascade that promotes angiogenesis, thereby cutting off the blood supply to tumors.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK Ras/Raf/MEK/ERK (MAPK Pathway) VEGFR2->MAPK Inhibitor 1-Benzyl-Indole Derivative (e.g., Compound 7d) Inhibitor->VEGFR2 Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the synthesis and evaluation of these compounds.

Protocol: Synthesis of 1-Benzyl-3-bromoacetyl indole (Precursor)

This protocol describes the synthesis of a key intermediate used to generate more complex heterocyclic derivatives.[4][5]

  • Materials: 1-Benzyl-3-acetyl indole, absolute methanol, bromine.

  • Procedure:

    • Prepare a stirred and cold suspension of 1-benzyl-3-acetyl indole (0.1 mol) in 50 mL of absolute methanol.

    • Add a solution of bromine (16 g, 0.1 mol) in 10 mL of absolute methanol dropwise to the cold suspension.

    • After the addition is complete, evaporate the solvent under vacuum.

    • Suspend the resulting residue in 100 mL of water and stir for 1 hour.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude product from methanol to obtain pure 1-benzyl-3-bromoacetyl indole.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][11]

  • Materials: Cancer cell lines (e.g., MCF-7, HCT-116), complete culture medium (e.g., DMEM with 10% FBS), Phosphate-Buffered Saline (PBS), MTT solution (0.5 mg/mL in PBS), DMSO, test compounds.

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol determines the ability of a compound to directly inhibit the enzymatic activity of VEGFR-2.[2][6]

  • Materials: Recombinant human VEGFR-2 enzyme, kinase buffer, ATP, poly(Glu, Tyr) 4:1 substrate, ADP-Glo™ Kinase Assay kit (Promega) or similar, test compounds.

  • Procedure:

    • Reaction Setup: In a 96-well plate, add kinase buffer, the test compound at various concentrations, and the recombinant VEGFR-2 enzyme.

    • Initiate Reaction: Add a mixture of ATP and the poly(Glu, Tyr) substrate to initiate the kinase reaction.

    • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

    • Stop Reaction & Detect ADP: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the amount of ADP produced, and thus inversely proportional to kinase activity.

    • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Conclusion and Future Outlook

The 1-benzyl-5-nitro-1H-indole scaffold and its close analogues represent a highly versatile and promising platform for the discovery of new therapeutic agents. The existing body of research strongly supports their potential in oncology, infectious diseases, and beyond. The structure-activity relationships gleaned from related compounds—highlighting the importance of the 1-benzyl group and substitutions at the C-3 and C-5 positions—provide a clear roadmap for further optimization.

Future efforts should focus on the synthesis and biological evaluation of the specific [1-benzyl-5-nitro-1H-indol-3-yl]methanol derivative and its analogues. A comprehensive screening cascade, including the protocols detailed herein, will be crucial to fully characterize their activity profile, mechanism of action, and therapeutic potential. The insights provided in this guide serve as a foundational resource for scientists dedicated to advancing this exciting area of medicinal chemistry.

References

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]

  • El-Sawy, E. R., Mandour, A. H., Mahmoud, K., Islam, I. E., & Abo-Salem, H. M. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica, 62(2), 157-179. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]

  • Wang, C., et al. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 28(11), 4478. [Link]

  • Kareem, A. F., et al. (2024). Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Advanced Journal of Chemistry, Section A, 7(6), 677-686. [Link]

  • Sree Sankar, B., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(1). [Link]

  • Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. [Link]

  • Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3192. [Link]

  • Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. (2023). ACS Omega. [Link]

  • Jakubowska, A., et al. (2015). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 72(3), 449-458. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies. [Link]

  • Villalobos-Acosta, D., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Pharmaceuticals, 17(10), 1284. [Link]

  • Geronikaki, A., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2568. [Link]

  • Cai, S., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. [Link]

  • Chen, Y. L., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 27(1), 6. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Semantic Scholar. [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank, 2023(1), M1547. [Link]

  • de la Cour, J. M., et al. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 27(20), 7058. [Link]

  • Jawhari, F. Z., et al. (2017). Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. Frontiers in Pharmacology, 8, 618. [Link]

  • 1-Benzyl-5-nitro-1H-indazole. (2016). ResearchGate. [Link]

Sources

Foundational

Solubility Profile of (1-benzyl-5-nitro-1H-3-indolyl)methanol in Organic Solvents: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design and purification to bioavailability. This technical guide provides a comprehensive analysis of the expected solubility profile of (1-benzyl-5-nitro-1H-3-indolyl)methanol, a substituted indole derivative of interest in medicinal chemistry. Lacking direct, published experimental data for this specific molecule, this document leverages fundamental physicochemical principles and data from analogous structures to construct a predictive solubility profile. We analyze the molecule's structural components—the N-benzyl indole core, the C-5 nitro group, and the C-3 methanol moiety—to forecast its interactions with a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for accurately determining thermodynamic (equilibrium) solubility, providing researchers with a practical framework for empirical validation. The insights and methodologies presented herein are designed to empower drug development professionals to make informed decisions in the early stages of preclinical assessment.

The Critical Role of Solubility in Drug Development

In the trajectory of drug discovery and development, the intrinsic solubility of a compound is a foundational physicochemical property. It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure to form a saturated solution.[1][2] This parameter profoundly influences a molecule's downstream applications and ultimate success. Poor solubility can hinder or halt the development of a promising therapeutic candidate due to challenges in creating suitable formulations for in vitro, in vivo, and clinical studies, and can often lead to poor or erratic oral bioavailability.

The International Council for Harmonisation (ICH) M9 guidelines on the Biopharmaceutics Classification System (BCS) categorize drugs based on their aqueous solubility and intestinal permeability, underscoring the regulatory importance of this characteristic.[3][4][5] A drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[4][6] While this guide focuses on organic solvents, understanding a compound's solubility behavior in these media is a prerequisite for purification, crystallization, and the development of enabling formulations (e.g., co-solvent systems, lipid-based formulations) for poorly water-soluble drugs.

Physicochemical Properties and Solubility Prediction for (1-benzyl-5-nitro-1H-3-indolyl)methanol

The solubility of a molecule is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[7][8] A detailed analysis of the molecular structure of (1-benzyl-5-nitro-1H-3-indolyl)methanol is essential for predicting its behavior.

Molecular Structure Analysis

The molecule's structure is a composite of distinct functional groups, each contributing to its overall polarity, lipophilicity, and potential for intermolecular interactions.

  • Indole Nucleus: The core indole structure is an aromatic heterocyclic system. While the indole ring itself is largely hydrophobic, the lone pair of electrons on the nitrogen atom contributes to its aromaticity.[9]

  • N-1 Benzyl Group: The substitution of a benzyl group at the N-1 position significantly increases the molecule's size and lipophilicity (hydrophobicity). This large, nonpolar moiety will tend to limit solubility in highly polar solvents like water.

  • C-5 Nitro Group: The nitro group (-NO₂) is a strongly polar, electron-withdrawing group.[10] It possesses a significant dipole moment and can participate in strong dipole-dipole interactions with polar solvent molecules. This feature is expected to enhance solubility in polar aprotic solvents.

  • C-3 Methanol Group: The hydroxymethyl group (-CH₂OH) at the C-3 position is polar and, critically, can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This capacity for hydrogen bonding will promote solubility in protic solvents like alcohols.[11]

The combination of a large nonpolar backbone with two distinct, highly polar functional groups suggests that (1-benzyl-5-nitro-1H-3-indolyl)methanol will exhibit poor aqueous solubility but favorable solubility in a range of organic solvents.

cluster_Molecule (1-benzyl-5-nitro-1H-3-indolyl)methanol cluster_Features Structural Features & Interactions cluster_Solubility Predicted Solubility Impact Compound Core Structure Benzyl N-1 Benzyl Group (Lipophilic) Compound->Benzyl Indole Indole Core (Hydrophobic) Compound->Indole Nitro C-5 Nitro Group (Polar, Dipole-Dipole) Compound->Nitro Methanol C-3 Methanol Group (Polar, H-Bonding) Compound->Methanol Poor_Aq Poor Aqueous Solubility Benzyl->Poor_Aq Indole->Poor_Aq Good_Org Good Organic Solubility Nitro->Good_Org Methanol->Good_Org

Key molecular features influencing the solubility of (1-benzyl-5-nitro-1H-3-indolyl)methanol.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. The molecule's dual nature—a large hydrophobic scaffold functionalized with potent polar groups—suggests that solvents capable of multiple interaction types will be most effective. Polar aprotic solvents are expected to be excellent due to their ability to accommodate both the dipole of the nitro group and the overall molecular size, while polar protic solvents will additionally interact via hydrogen bonding with the methanol group.

Table 1: Predicted Solubility of (1-benzyl-5-nitro-1H-3-indolyl)methanol in Various Organic Solvents

SolventSolvent ClassDielectric Constant (ε) at 20°CPredicted SolubilityRationale for Interaction
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2Very HighStrong dipole-dipole interactions with the nitro group; accommodates the large hydrophobic structure.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7Very HighSimilar to DMSO, strong dipole-dipole interactions are the primary driver.[12]
AcetonePolar Aprotic20.7HighGood dipole-dipole interactions, though less effective than DMSO or DMF.
Acetonitrile (ACN)Polar Aprotic37.5ModeratePolar, but its smaller size and linear structure may be less effective at solvating the bulky molecule compared to DMSO.[12]
Polar Protic Solvents
MethanolPolar Protic32.7HighHydrogen bonding with the -CH₂OH group and dipole interactions with the -NO₂ group.
EthanolPolar Protic24.6HighSimilar to methanol, capable of strong hydrogen bonding.[11][13]
Moderately Polar Solvents
Ethyl AcetateModerately Polar6.0Moderate to HighBalances polarity (for nitro/methanol groups) with capacity to solvate the nonpolar regions.[12][13]
Dichloromethane (DCM)Weakly Polar9.1ModerateCan solvate large organic molecules but offers weaker interactions with the polar groups.
Nonpolar Solvents
TolueneNonpolar2.4Low to InsolubleLacks the polarity to effectively interact with the nitro and methanol groups.[14]
HexaneNonpolar1.9InsolubleDominated by weak van der Waals forces, insufficient to overcome the solute's intermolecular forces.[8]

Experimental Methodologies for Solubility Determination

While predictions are valuable, empirical determination is the gold standard. The following section details a robust protocol for measuring the thermodynamic equilibrium solubility of a compound.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

Equilibrium solubility represents the true thermodynamic saturation point of a compound in a solvent and is the most relevant value for formulation and regulatory purposes.[2] The shake-flask method is a widely accepted technique for this measurement.[4]

Protocol:

  • Preparation: Add an excess amount of solid (1-benzyl-5-nitro-1H-3-indolyl)methanol to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that equilibrium with the solid phase is possible.[2]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., at 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system is at dynamic equilibrium when the rate of dissolution equals the rate of precipitation.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved material.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a filter syringe (e.g., 0.22 µm PTFE). Immediately dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[15]

  • Calculation: Calculate the solubility (e.g., in mg/mL or mM) by correcting the measured concentration for the dilution factor. Perform the experiment in triplicate for each solvent to ensure reproducibility.[4]

start_end start_end process process decision decision io io start Start add_solid 1. Add excess solid to vial start->add_solid add_solvent 2. Add known volume of solvent add_solid->add_solvent equilibrate 3. Equilibrate (24-48h at 25°C) add_solvent->equilibrate separate 4. Separate solid/liquid (Centrifuge/Settle) equilibrate->separate sample 5. Sample & filter supernatant separate->sample dilute 6. Dilute aliquot into mobile phase sample->dilute analyze 7. Quantify concentration via HPLC-UV dilute->analyze calculate 8. Calculate final solubility analyze->calculate finish End: Solubility Data (e.g., mg/mL) calculate->finish

Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Implications for Drug Development

The predicted solubility profile of (1-benzyl-5-nitro-1H-3-indolyl)methanol carries significant implications:

  • Purification and Isolation: The high solubility in solvents like acetone, ethyl acetate, and alcohols suggests these are excellent candidates for chromatographic purification and subsequent crystallization, potentially through the use of an anti-solvent like hexane or water.

  • Formulation Development: The poor predicted aqueous solubility indicates that for preclinical in vivo studies, enabling formulations will be necessary. The high solubility in DMSO makes it a standard choice for in vitro screening, but its toxicity limits in vivo use. Co-solvent systems (e.g., using ethanol, propylene glycol) or solid dispersions with hydrophilic polymers are viable strategies to enhance aqueous solubility for oral or parenteral administration.[16]

  • Chemical Synthesis: Understanding solubility is key for reaction chemistry. The compound's good solubility in polar aprotic solvents like DMF or acetonitrile makes these suitable media for further synthetic modifications.

Conclusion

(1-benzyl-5-nitro-1H-3-indolyl)methanol is a complex molecule with distinct hydrophobic and polar regions. This structural duality predicts a solubility profile characterized by poor aqueous solubility but high solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol. This guide provides a robust theoretical framework for understanding these properties and a detailed experimental protocol for their empirical validation. By systematically characterizing the solubility of new chemical entities, researchers can proactively address potential development challenges, accelerating the path from discovery to clinical application.

References

  • Vertex AI Search. (2026, January 6). Understanding Nitro Compounds: Structure And Properties.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • JoVE. (2020, March 26). Video: Solubility - Concept.
  • Meyer Zu Vilsendorf, I., et al. (2024). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC.
  • Wikipedia. Solubility.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
  • Solubility of Things. Indole.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Chemistry LibreTexts. (2020, June 29).
  • StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Biochemistry, Dissolution and Solubility.
  • Chem.libretexts.org. Solubility.
  • Grokipedia. Indole.
  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • European Medicines Agency. (2020, February 10).
  • PubMed. (2023, December 13). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • PMC.
  • ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF.
  • ECA Academy. (2016, December 8).
  • World Health Organization. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • RSC Publishing. (2025, August 11). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs.
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility.
  • Solubility of Things. Benzyl alcohol.
  • BenchChem. (2025). How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions.
  • BenchChem. (2025). [1-(4-methylbenzyl)-1H-indol-3-yl]methanol chemical properties.
  • BLDpharm. 1-Benzyl-5-nitro-1H-indole-3-carbaldehyde.

Sources

Protocols & Analytical Methods

Method

Procedure for N-benzylation of 5-nitroindole-3-methanol

Application Note: Chemoselective N-Benzylation of 5-Nitroindole-3-methanol Executive Summary This guide details the protocol for the -benzylation of 5-nitroindole-3-methanol (also known as (5-nitro-1H-indol-3-yl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Benzylation of 5-Nitroindole-3-methanol

Executive Summary

This guide details the protocol for the


-benzylation of 5-nitroindole-3-methanol  (also known as (5-nitro-1H-indol-3-yl)methanol).[1] The presence of a primary alcohol at the C3 position and a strong electron-withdrawing nitro group at the C5 position creates a unique reactivity profile.[1] This protocol prioritizes chemoselectivity , ensuring alkylation occurs exclusively at the indole nitrogen (

) while preserving the C3-methanol moiety without the need for protecting groups.[1]

Two validated methods are presented:

  • Method A (Standard): Sodium Hydride (NaH) in DMF – Recommended for high-throughput and maximum yield.[1]

  • Method B (Mild/Green): Phase Transfer Catalysis (PTC) – Recommended for scale-up and safety-sensitive environments.[1]

Mechanistic Insight & Strategic Planning

The Acidity Differential (The Key to Selectivity)

The success of this reaction relies on the


 difference between the indole 

and the hydroxyl

.[1]
  • Indole

    
    :  Typically has a 
    
    
    
    of ~17 (in DMSO). However, the 5-nitro group is strongly electron-withdrawing, stabilizing the conjugate base via resonance.[1] This lowers the
    
    
    
    
    significantly (estimated
    
    
    ~12–13).
  • Primary Alcohol (

    
    ):  Exhibits a 
    
    
    
    of ~16–18.[1]

Conclusion: By controlling the stoichiometry of the base (1.1 equivalents), we can selectively deprotonate the


 position. The resulting 5-nitroindolyl anion is soft and highly nucleophilic toward the soft electrophile (benzyl bromide), whereas the neutral hydroxyl group remains unreactive.[1]
Method Selection Matrix

Use the following logic flow to determine the appropriate protocol for your specific constraints.

MethodSelection Start Start: Select Protocol Scale Is reaction scale > 10g? Start->Scale Dry Is anhydrous DMF/NaH available? Scale->Dry No MethodB Method B: PTC (KOH/Toluene) (Safer, Slower, Green) Scale->MethodB Yes (Safety Priority) MethodA Method A: NaH/DMF (High Yield, Fast) Dry->MethodA Yes Dry->MethodB No

Figure 1: Decision matrix for selecting the optimal N-benzylation strategy.

Experimental Protocols

Method A: Sodium Hydride / DMF (Standard Protocol)

Best for: Small to medium scale (100 mg – 5 g), maximizing yield.[1]

Reagents:

  • Substrate: 5-nitroindole-3-methanol (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion in oil) (1.1 eq)[1]

  • Electrophile: Benzyl bromide (1.1 eq)[1][2]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow Diagram:

WorkflowA Step1 1. Dissolution Substrate in DMF Cool to 0°C Step2 2. Deprotonation Add NaH (1.1 eq) Stir 30 min Step1->Step2 H2 Evolution Step3 3. Alkylation Add BnBr (1.1 eq) Warm to RT Step2->Step3 Anion Formation Step4 4. Quench Sat. NH4Cl Extract (EtOAc) Step3->Step4 TLC Check

Figure 2: Step-by-step workflow for NaH-mediated alkylation.

Detailed Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Dissolution: Dissolve 5-nitroindole-3-methanol (1.0 mmol, 192 mg) in anhydrous DMF (5 mL).

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (1.1 mmol, 44 mg, 60% dispersion) portion-wise.[1]

    • Observation: The solution will turn deep yellow/orange/red due to the formation of the nitronate-stabilized indolyl anion.[1]

    • Caution: Vigorous hydrogen gas evolution will occur. Vent properly.

  • Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation of the Nitrogen.

  • Addition: Add benzyl bromide (1.1 mmol, 131 µL) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Workup: Quench by pouring into ice-cold saturated

    
     solution. Extract with Ethyl Acetate (3x).[1][3] Wash combined organics with water (to remove DMF) and brine.[1] Dry over 
    
    
    
    .[2][3][4]
Method B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale (>10 g), avoiding hazardous NaH.[1]

Reagents:

  • Substrate: 5-nitroindole-3-methanol (1.0 eq)[1]

  • Base: 50% NaOH (aq) or powdered KOH (2.0 eq)[1]

  • Catalyst: Tetrabutylammonium iodide (TBAI) or bromide (TBAB) (5 mol%)[1]

  • Solvent: Toluene or DCM

Detailed Procedure:

  • Dissolve the substrate in Toluene (0.2 M).

  • Add TBAI (0.05 eq) and Benzyl bromide (1.2 eq).

  • Add 50% NaOH solution (2.0 eq) under vigorous stirring.

  • Stir at room temperature for 6–12 hours.

    • Note: The biphasic system requires high RPM stirring to create an emulsion for effective phase transfer.

  • Separate layers, wash the organic layer with water/brine, and concentrate.[3]

Data Analysis & Troubleshooting

Expected Results
ParameterMethod A (NaH/DMF)Method B (PTC)
Yield 85–95%75–85%
Reaction Time 2–4 Hours6–12 Hours
Purity (Crude) High (>90%)Moderate (requires washing)
Main Impurity O-benzylated byproduct (<5%)Unreacted Starting Material
QC & Characterization (NMR)

Upon successful N-benzylation, look for these diagnostic signals in


 NMR (

):
  • N-Benzyl

    
    :  A sharp singlet around 
    
    
    
    5.30 – 5.40 ppm
    (integrating to 2H).[1][3]
  • C3-Methanol

    
    :  A doublet (or singlet if exchangeable) around 
    
    
    
    4.80 – 4.90 ppm
    .[1]
  • Absence of NH: The broad singlet for Indole NH (

    
     >10 ppm) must be absent.[1]
    
Troubleshooting Guide
  • Issue: O-alkylation observed (Ether formation).

    • Cause: Too much base used (>1.5 eq) or temperature too high during addition.[1]

    • Fix: Strictly limit NaH to 1.1 eq and keep addition at 0°C.

  • Issue: Low conversion.

    • Cause: The 5-nitro group delocalizes the negative charge, making the nucleophile "sluggish."[1]

    • Fix: Add catalytic Potassium Iodide (KI) or TBAI (in Method A) to generate the more reactive Benzyl Iodide in situ (Finkelstein reaction).[1]

Safety & Handling

  • Sodium Hydride: Reacts violently with water/moisture. Use only dry glassware and inert atmosphere.

  • Benzyl Bromide: A potent lachrymator (tear gas).[1] Handle only in a functioning fume hood.

  • 5-Nitroindoles: Potentially mutagenic.[1] Handle with gloves and avoid dust inhalation.

References

  • Acidity of Substituted Indoles

    • Bordwell, F. G., et al. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Journal of Organic Chemistry. The

      
       of 5-nitroindole is significantly lower than indole due to resonance stabilization.[1]
      
    • Source: [ACS Publications - J. Org.[1] Chem. Acidity Data]([Link]1]

  • General N-Alkylation Protocols

    • BenchChem.[2][3][5] "Application Notes and Protocols for N-alkylation of 5-Bromoindole." (Provides the foundational NaH/DMF methodology adaptable to nitro-derivatives).

    • Source:[1]

  • Chemoselectivity (N vs O Alkylation)

    • Gnanamani, E., et al. "Chemoselective N-Alkylation of Indoles."[1][6] Angewandte Chemie. Discusses factors influencing site selectivity in indole functionalization.

    • Source:[1]

  • Phase Transfer Catalysis

    • Chibiryaev, A. M., et al. "N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives."[1] Russian Chemical Bulletin. Demonstrates PTC utility for indole derivatives with competing nucleophilic sites.

    • Source:

Sources

Application

Reduction of 1-benzyl-5-nitro-1H-indole-3-carbaldehyde to alcohol

Application Note: Chemoselective Reduction of 1-benzyl-5-nitro-1H-indole-3-carbaldehyde to 1-benzyl-5-nitro-1H-indole-3-methanol Part 1: Executive Summary Objective: To provide a robust, scalable protocol for the reducti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 1-benzyl-5-nitro-1H-indole-3-carbaldehyde to 1-benzyl-5-nitro-1H-indole-3-methanol

Part 1: Executive Summary

Objective: To provide a robust, scalable protocol for the reduction of 1-benzyl-5-nitro-1H-indole-3-carbaldehyde to its corresponding alcohol, 1-benzyl-5-nitro-1H-indole-3-methanol.

The Challenge: The primary synthetic challenge is chemoselectivity . The substrate contains two reducible functional groups: the target aldehyde (-CHO) and a nitro group (-NO₂).[1] Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are unsuitable as they will reduce the nitro group to an amine or azo species, or reduce the indole double bond.

The Solution: This protocol utilizes Sodium Borohydride (NaBH₄) in a mixed solvent system (THF/Methanol).[2] NaBH₄ acts as a mild, nucleophilic reducing agent that selectively reduces the carbonyl group while leaving the nitro group and the indole core intact.

Part 2: Chemical Strategy & Mechanism

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the borohydride anion (


) on the electrophilic carbonyl carbon of the aldehyde.
  • Nucleophilic Attack: The hydride (

    
    ) transfers to the carbonyl carbon, breaking the 
    
    
    
    -bond and forming a tetrahedral alkoxide intermediate.
  • Solvent Role: Methanol is critical; it acts as a proton source and activates the borohydride species through hydrogen bonding. However, the lipophilic benzyl and indole groups require a co-solvent (THF) for solubility.

  • Protonation: The intermediate alkoxide is protonated during the acidic workup or by the solvent to yield the primary alcohol.

Chemoselectivity Matrix

The following table justifies the reagent selection:

Reducing AgentAldehyde (-CHO)Nitro (-NO₂)Indole (C=C)Suitability
NaBH₄ Reduces to Alcohol Inert Inert High
LiAlH₄Reduces to AlcoholReduces to Amine/AzoInert (mostly)Low
H₂ / Pd-CReduces to AlcoholReduces to AmineReduces (slowly)Low
DIBAL-HReduces to AlcoholInert (at -78°C)InertMed (Overkill)
Visualization: Reaction Mechanism

ReactionMechanism Substrate 1-benzyl-5-nitro-3-formylindole (Electrophilic Carbonyl) TS Transition State (Hydride Attack) Substrate->TS + Reagent Reagent NaBH4 (Hydride Source) Reagent->TS Intermediate Alkoxy Borate Intermediate TS->Intermediate C=O bond breaks Product 1-benzyl-5-nitro-3-hydroxymethylindole (Target Alcohol) Intermediate->Product Quench Quench H3O+ / H2O (Protonation) NitroGroup Nitro Group (-NO2) Remains Unchanged NitroGroup->TS Inert to NaBH4

Caption: Mechanistic pathway highlighting the selective hydride attack on the carbonyl carbon while preserving the nitro moiety.

Part 3: Detailed Experimental Protocol

Safety Warning:

  • NaBH₄: Reacts with water/acids to release Hydrogen gas (flammable).[3] Keep away from open flames.

  • Nitro Compounds: Potentially toxic/mutagenic. Handle in a fume hood.

Materials & Reagents
  • Substrate: 1-benzyl-5-nitro-1H-indole-3-carbaldehyde (1.0 equiv).

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv). Note: Theory requires 0.25 eq, but excess ensures speed and completion.

  • Solvent A: Tetrahydrofuran (THF) – Anhydrous preferred.

  • Solvent B: Methanol (MeOH) – HPLC grade.

  • Quench: Saturated Ammonium Chloride (

    
    ) solution.
    
Step-by-Step Procedure

Step 1: Solubilization

  • Equip a clean, dry Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 1.0 mmol (approx. 280 mg) of 1-benzyl-5-nitro-1H-indole-3-carbaldehyde.

  • Add 5 mL of THF . Stir until fully dissolved.

    • Note: Benzyl indoles are lipophilic. If the solid does not dissolve, gently warm to 30°C.

  • Add 5 mL of Methanol . The solution should remain clear.

    • Why? Methanol accelerates NaBH₄ reduction via hydrogen bonding but cannot dissolve the substrate alone.

Step 2: Reduction

  • Cool the mixture to 0°C using an ice bath.

  • Add 1.5 mmol (57 mg) of NaBH₄ portion-wise over 5 minutes.

    • Observation: Mild bubbling (

      
       gas) may occur.
      
  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 1–2 hours .

Step 3: Monitoring (TLC)

  • Mobile Phase: 40% Ethyl Acetate in Hexanes.

  • Visualization: UV Light (254 nm).

  • Expectation: The starting material (Aldehyde) is less polar (higher

    
    ). The product (Alcohol) is more polar (lower 
    
    
    
    ).

Step 4: Quench & Workup

  • Once TLC shows consumption of starting material, cool back to 0°C.

  • Slowly add 10 mL of Sat.

    
      to quench excess borohydride.
    
    • Caution: Vigorous bubbling will occur.[4]

  • Dilute with 20 mL Ethyl Acetate (EtOAc) and 10 mL Water .

  • Transfer to a separatory funnel. Separate the organic layer.[5][6][7]

  • Extract the aqueous layer once more with 10 mL EtOAc.

  • Combine organic layers and wash with 20 mL Brine .

  • Dry over Anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (Rotovap) to yield a yellow/orange solid.

Part 4: Analytical Validation

Upon isolation, the product must be validated to ensure the aldehyde is reduced and the nitro group is intact.

TechniqueExpected Signal (Starting Material)Expected Signal (Product)Interpretation
¹H NMR Singlet ~9.9 - 10.1 ppm (-CH O)Absent Disappearance confirms reduction.
¹H NMR AbsentDoublet/Singlet ~4.6 - 4.8 ppm (-CH ₂OH)Appearance of benzylic methylene.
IR Strong peak ~1660 cm⁻¹ (C=O)Broad peak ~3300-3400 cm⁻¹ (O-H)Carbonyl to Alcohol conversion.
MS (ESI) [M+H]⁺ = 281.09[M-OH]⁺ or [M+Na]⁺ patternsAlcohol often loses water in MS.

Critical Check: Look for amine protons (~3.5-4.0 ppm broad). If present, the nitro group was compromised (highly unlikely with NaBH₄).

Part 5: Workflow & Decision Tree

Workflow Start Start: Dissolve Substrate (THF/MeOH 1:1) CheckSol Is solution clear? Start->CheckSol AddTHF Add more THF CheckSol->AddTHF No (Cloudy) AddReagent Add NaBH4 at 0°C CheckSol->AddReagent Yes AddTHF->CheckSol Monitor Monitor TLC (1-2 hr) AddReagent->Monitor Complete Reaction Complete? Monitor->Complete AddMore Add 0.5 eq NaBH4 Stir 1 hr Complete->AddMore Aldehyde remains Quench Quench (NH4Cl) Extract (EtOAc) Complete->Quench Aldehyde gone AddMore->Monitor Purify Concentrate & Verify (NMR/IR) Quench->Purify

Caption: Operational workflow for the reduction process, including solubility checks and reaction monitoring loops.

Part 6: Troubleshooting

  • Issue: Incomplete Reaction.

    • Cause: Old NaBH₄ (absorbed moisture) or steric hindrance from the benzyl group.

    • Fix: Add fresh NaBH₄ (0.5 eq) and warm slightly to 35°C. Do not reflux, as this may degrade the nitro group over long periods.

  • Issue: Product is an Oil/Gum.

    • Cause: Trapped solvent or impurities.

    • Fix: Triturate with cold diethyl ether or hexanes to induce precipitation of the solid alcohol.

  • Issue: Low Solubility.

    • Cause: High lipophilicity of the benzyl-nitro-indole system.

    • Fix: Increase the THF ratio. A 2:1 THF:MeOH ratio is acceptable, though the reaction rate may slow slightly compared to 1:1.

References

  • Chemoselectivity of NaBH₄

    • Title: Sodium Borohydride Reduction of Aldehydes and Ketones.[2][3][6][7][8][9][10][11][12]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Indole Reduction Protocols

    • Title: Indoles from 2-Methylnitrobenzenes: 4-Benzyloxyindole (General Indole Handling).
    • Source: Organic Syntheses, Coll. Vol. 7, p.34 (1990); Vol. 63, p.214 (1985).
    • URL:[Link]

  • Nitro Group Tolerance

    • Title: Selective Reduction of Nitroarom
    • Source: Journal of Synthetic Chemistry (via ResearchG
    • URL:[Link]

  • Title: Detailed Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine (Analogous scaffold handling).

Sources

Method

Reagents for selective reduction of nitroindole aldehydes

Application Note: Chemo-Selective Reductive Strategies for Functionalized Nitroindoles Executive Summary Nitroindole aldehydes represent a unique challenge in synthetic organic chemistry due to the presence of three reac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Reductive Strategies for Functionalized Nitroindoles

Executive Summary

Nitroindole aldehydes represent a unique challenge in synthetic organic chemistry due to the presence of three reactive centers: the electron-deficient nitro group (


), the electrophilic formyl group  (

), and the electron-rich, acid-sensitive indole core .

This Application Note provides validated protocols for the chemo-selective reduction of either functionality. We address the "Chemoselectivity Paradox" by utilizing specific reagents that discriminate based on oxidation state and reaction kinetics, avoiding the common pitfall of indole polymerization ("tarring") or over-reduction.

Decision Matrix: Reagent Selection

Before beginning experimental work, select the appropriate workflow based on your target moiety.[1]

Reduction_Decision_Tree Start Starting Material: Nitroindole Aldehyde Decision Target Functional Group? Start->Decision PathA Target: ALDEHYDE (Preserve Nitro) Decision->PathA Reduce Carbonyl PathB Target: NITRO (Preserve Aldehyde) Decision->PathB Reduce Nitro ReagentA Reagent: Sodium Borohydride (NaBH4) in MeOH PathA->ReagentA ReagentB1 Reagent 1: Stannous Chloride (SnCl2·2H2O) PathB->ReagentB1 Lab Scale (<5g) ReagentB2 Reagent 2: Sodium Dithionite (Na2S2O4) PathB->ReagentB2 Green/Scale-up ProductA Product: Nitroindole Alcohol ReagentA->ProductA ProductB Product: Aminoindole Aldehyde (Unstable Intermediate) ReagentB1->ProductB ReagentB2->ProductB

Caption: Figure 1. Chemoselective strategy map for nitroindole aldehyde reduction.

Protocol A: Selective Reduction of Aldehyde (Nitro Retention)

Target: Reduction of


 to 

. Reagent: Sodium Borohydride (

).[1][2][3][4][5] Mechanism: Nucleophilic addition of hydride (

) to the carbonyl carbon. Under standard conditions (protic solvent, ambient temp),

is chemoselective for carbonyls and will not reduce the nitro group [1].[1]
Experimental Procedure
  • Preparation: Dissolve 1.0 equivalent (eq.) of nitroindole aldehyde in Methanol (MeOH) [0.1 M concentration].

    • Note: If solubility is poor, use a THF:MeOH (1:[1]1) mixture.

  • Addition: Cool the solution to

    
     using an ice bath.
    
  • Reaction: Add

    
     (1.5 eq.) portion-wise over 10 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur.[1][4] Ensure proper venting.[1]
      
  • Monitoring: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (typically complete in <1 hour).[1]
    
  • Quench: Quench carefully with Saturated Ammonium Chloride (

    
    ) or dilute Acetic Acid.
    
    • Critical: Do not use strong mineral acids (HCl) as this may degrade the indole.[1]

  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over

    
    , and concentrate.
    

Data Summary:

Parameter Specification
Selectivity >98% (Aldehyde reduced)
Nitro Group Intact (Requires metal catalyst to reduce with borohydride [2])

| Yield | Typically 85–95% |

Protocol B: Selective Reduction of Nitro Group (Aldehyde Retention)

Target: Reduction of


 to 

. Challenge: Amino-indole aldehydes are highly unstable. The amine can condense with the aldehyde of a neighboring molecule (intermolecular imine formation) or polymerize. Solution: Use mild reagents that avoid harsh acidic conditions which accelerate polymerization.[1]
Method 1: Stannous Chloride ( ) – The "Gold Standard"

Stannous chloride is preferred for its reliability and tolerance of carbonyls [3].

Experimental Procedure:

  • Solvent System: Dissolve nitroindole aldehyde (1.0 eq.) in Ethanol (EtOH) or Ethyl Acetate (EtOAc).

    • Note: Avoid Acetone (forms acetals/imines).[1]

  • Reagent: Add

    
     (5.0 eq.).
    
  • Conditions: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Observation: Solution often turns yellow/orange.[1]

  • Workup (The "Emulsion" Fix):

    • Cool to RT.

    • Pour mixture into ice water.

    • Crucial Step: Adjust pH to ~8 using saturated Sodium Bicarbonate (

      
      ) or 10% NaOH.[1]
      
    • Filtration: A thick tin salt precipitate will form.[1] Filter through a Celite pad to remove tin salts before extraction.[1]

  • Isolation: Extract filtrate with EtOAc.

Method 2: Sodium Dithionite ( ) – The "Green" Alternative

Dithionite is milder, inexpensive, and works in aqueous media, making it ideal for scale-up [4].[1]

Experimental Procedure:

  • Preparation: Dissolve nitroindole aldehyde (1.0 eq.) in THF:Water (1:1) or EtOH:Water.[1]

  • Reagent: Add Sodium Dithionite (3.0 – 4.0 eq.) and Sodium Bicarbonate (3.0 eq.) to buffer the solution.

  • Conditions: Heat to

    
     for 1–3 hours.
    
  • Workup: Evaporate organic solvent, extract aqueous residue with EtOAc.

Data Summary: | Feature | Stannous Chloride (


) | Sodium Dithionite (

) | | :--- | :--- | :--- | | Selectivity | Excellent | Very Good | | Reaction pH | Acidic (Lewis Acid) | Neutral/Basic (Buffered) | | Workup | Difficult (Tin emulsions) | Easy (Aqueous separation) | | Cost | Moderate | Low |[6]

Critical Handling: The "Trap and Stabilize" Strategy

Warning: The product (Aminoindole Aldehyde) is prone to rapid oxidative degradation and polymerization (turning into "black tar").

Recommendation: Do not isolate the free amine if possible. Perform a Tandem Reaction or In-Situ Protection :

  • Boc-Protection: Add

    
     directly to the crude reaction mixture after reduction to trap the amine as a carbamate.
    
  • Reductive Amination: If the goal is a secondary amine, add the amine partner and reducing agent immediately.[1]

  • Cyclization: Many researchers use the amino-aldehyde for immediate ring-closing (e.g., to quinolines or beta-carbolines) [5].[1]

Troubleshooting Guide

Troubleshooting_Flow Problem1 Problem: Black Tar/Polymer Cause1 Cause: Acidic pH + Unstable Amine Problem1->Cause1 Fix1 Fix: Buffer with NaHCO3 or Trap in-situ Cause1->Fix1 Problem2 Problem: Tin Emulsion (SnCl2) Cause2 Cause: Incomplete hydrolysis of Tin salts Problem2->Cause2 Fix2 Fix: Use Rochelle's Salt or Celite Filtration Cause2->Fix2

Caption: Figure 2. Troubleshooting common failure modes in nitroindole reduction.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][2][3][4][5]Link

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.[1]Link[1]

  • Common Organic Chemistry. (n.d.).[1] Nitro Reduction - SnCl2 Protocol.[1][7][8]Link

  • Beilstein Journal of Organic Chemistry. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions.[1][9] (Note: Discusses dithionite versatility). Link

  • Green Chemistry (RSC). (2013).[1] Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization.[1][10][11]Link[1]

Sources

Application

Application Note: Synthetic Utility of (1-Benzyl-5-nitro-1H-3-indolyl)methanol

Executive Summary (1-Benzyl-5-nitro-1H-3-indolyl)methanol (hereafter BNIM ) represents a highly versatile "push-pull" indole scaffold. The molecule features an electron-withdrawing nitro group at the C5 position and an e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Benzyl-5-nitro-1H-3-indolyl)methanol (hereafter BNIM ) represents a highly versatile "push-pull" indole scaffold. The molecule features an electron-withdrawing nitro group at the C5 position and an electron-rich, acid-labile hydroxymethyl group at the C3 position. This unique electronic distribution allows for orthogonal functionalization: the C3 alcohol serves as a "masked" electrophile for carbon-carbon or carbon-heteroatom bond formation, while the C5 nitro group provides a latent amine handle for subsequent elaboration into ureas, amides, or heterocycles.

This guide details the synthetic handling of BNIM, focusing on chemoselective activation of the C3-hydroxymethyl group and preservation of the N-benzyl moiety during nitro reduction.

Molecule Profile & Reactivity Logic

PropertyDescription
Chemical Structure Indole core, N-benzylated, 5-Nitro, 3-Hydroxymethyl.[1][2][3]
Electronic State C3 Position: Highly susceptible to acid-catalyzed ionization to form a resonance-stabilized vinylogous iminium ion (3-methyleneindolenine). C5 Position: Electron-deficient due to the nitro group, deactivating the benzene ring toward electrophilic attack but enabling nucleophilic aromatic substitution (SNAr) if further activated.
Key Solubility Soluble in DMSO, DMF, THF; sparingly soluble in non-polar hydrocarbons.
Stability The C3-alcohol is acid-sensitive. Prolonged exposure to strong acids can lead to dimerization (bis(indolyl)methane formation).
Mechanistic Insight: The Vinylogous Iminium Intermediate

The utility of BNIM relies heavily on the lability of the C3-hydroxyl group. Under acidic conditions (Brønsted or Lewis), the hydroxyl group is protonated and eliminated, generating a highly electrophilic alkylideneindolenine intermediate. This species reacts rapidly with nucleophiles (Nu⁻), restoring aromaticity.

ReactionMechanism BNIM (1-Benzyl-5-nitro-1H-3-indolyl)methanol Protonated Protonated Species (R-OH2+) BNIM->Protonated + H+ Intermediate Vinylogous Iminium Ion (Electrophile) Protonated->Intermediate - H2O Product C3-Functionalized Indole Intermediate->Product + Nucleophile (Nu)

Figure 1: Mechanism of acid-catalyzed activation of the C3-hydroxymethyl group.

Synthetic Protocols

Module A: Synthesis of the Intermediate (BNIM)

Context: If the material is not commercially available, it is synthesized from 5-nitroindole.

Reagents: 5-Nitroindole, Benzyl bromide, POCl₃, DMF, NaBH₄.

  • N-Benzylation: React 5-nitroindole with benzyl bromide (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 4 hours. Yields 1-benzyl-5-nitroindole.[1][2][3][4]

  • Vilsmeier-Haack Formylation: Treat the N-benzylated product with POCl₃ (1.2 eq) in DMF at 0°C to RT. This installs the aldehyde at C3 (1-benzyl-5-nitroindole-3-carboxaldehyde).

  • Reduction: Dissolve the aldehyde in MeOH/THF (1:1). Add NaBH₄ (1.5 eq) portion-wise at 0°C. Stir for 1 hour. Quench with water, extract with EtOAc.[5]

    • Checkpoint: The product (BNIM) should be a yellow solid. Confirm by ¹H NMR (look for CH₂ peak at ~4.8 ppm).

Module B: Activation via Chlorination (Preparation of the Alkylating Agent)

Purpose: To convert the alcohol into a potent electrophile (chloride) for SN2 reactions under non-acidic conditions.

Protocol:

  • Setup: Charge a dry flask with BNIM (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise. Add a catalytic amount of DMF (2 drops).

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours. The suspension typically clears as the chloride forms.

  • Workup: Evaporate volatiles in vacuo strictly. Do not perform an aqueous workup as the benzyl chloride derivative is hydrolytically unstable.

  • Usage: The resulting yellow solid (1-benzyl-3-(chloromethyl)-5-nitro-1H-indole) is used immediately for coupling with amines or thiols.

Module C: Nucleophilic Substitution (Synthesis of Tryptamine Precursors)

Purpose: Converting the C3-chloride to a nitrile, which is a precursor to tryptamines.

Protocol:

  • Dissolution: Dissolve the crude chloride from Module B in DMSO.

  • Substitution: Add NaCN (1.5 eq) or KCN. Stir at RT for 3-5 hours.

  • Workup: Pour into ice water. The nitrile product (1-benzyl-5-nitro-1H-indole-3-acetonitrile) will precipitate. Filter and wash with water.

  • Note: This nitrile can be reduced to the tryptamine analog, but requires specific conditions to avoid reducing the nitro group prematurely (see Module D).

Module D: Chemoselective Nitro Reduction

Critical Challenge: Reducing the 5-NO₂ group to 5-NH₂ without cleaving the N-Benzyl protecting group.

Standard Hydrogenation (H₂/Pd-C) often leads to debenzylation. To retain the benzyl group, use Stannous Chloride (SnCl₂) .

Protocol:

  • Reaction: Dissolve the nitro-indole derivative in Ethanol/EtOAc (3:1).

  • Reagent: Add SnCl₂·2H₂O (5.0 eq).

  • Conditions: Heat to reflux (70-80°C) for 4-6 hours. Monitor by TLC (amine is much more polar/streaks on silica).

  • Workup (Critical): Cool to RT. Adjust pH to ~8 using saturated NaHCO₃ or 1M NaOH. The tin salts will form a thick slurry. Filter through a Celite pad to remove salts. Extract the filtrate with EtOAc.[6]

  • Result: 1-Benzyl-5-amino-3-substituted indole.

Application Workflow: Synthesis of Bis(indolyl)methanes

A common application of BNIM is the synthesis of non-symmetrical bis(indolyl)methanes, which are potent anticancer scaffolds.

Workflow Start Start: (1-Benzyl-5-nitro-1H-3-indolyl)methanol Step1 Activation: Dissolve in Water/MeOH Add Catalyst: Dodecylbenzenesulfonic Acid (DBSA) Start->Step1 Solubilization Step2 Coupling: Add Nucleophile (e.g., 2-Methylindole or Phenol) Step1->Step2 In-situ generation of Vinylogous Iminium Step3 Reaction: Stir at RT (Green Chemistry) Formation of C3-C3' Bond Step2->Step3 Friedel-Crafts Alkylation End Final Product: Non-Symmetrical Bis(indolyl)methane Step3->End Filtration & Recrystallization

Figure 2: Green chemistry approach for synthesizing bis(indolyl)methanes using BNIM.

Protocol for Figure 2:

  • Mix BNIM (1 mmol) and the nucleophile (e.g., indole, 1 mmol) in water (5 mL).

  • Add DBSA (10 mol%) as a surfactant-catalyst.

  • Stir at room temperature for 2-4 hours. The product precipitates out.

  • Filter and wash with water/ethanol.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Handle intermediates in solution where possible.

  • Alkylating Agents: The chloromethyl intermediate (Module B) is a potent alkylator and potential carcinogen. Handle in a fume hood with double gloves.

  • Cyanide: If using Module C (NaCN), strictly adhere to cyanide safety protocols (bleach quench, HCN detectors).

References

  • Nimbarte, V. D., et al. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity."[7] ChemMedChem, 2020. Link (Describes Vilsmeier-Haack/Reduction route on 5-nitroindoles).

  • Gu, Y.-F., et al. "Divergent regioselectivities of 3-indolylmethanol-involved additions." Advanced Synthesis & Catalysis, 2014. Link (Establishes the vinylogous iminium mechanism for 3-indolylmethanols).

  • Batcho, A. D., & Leimgruber, W. "Indoles from 2-methylnitrobenzenes...[8] 4-Benzyloxyindole."[8] Organic Syntheses, 1985, 63, 214.[8] Link (General indole handling and benzylation).

  • Bellina, F., & Rossi, R. "Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives." European Journal of Medicinal Chemistry, 2009. (Context for N-benzyl-3-substituted indole synthesis).
  • BenchChem Technical Guide. "Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine." BenchChem Protocols, 2025.[9] Link (General protocols for N-benzylation and nitrile reduction).

Sources

Method

Application Notes &amp; Protocols for the Crystallization of (1-benzyl-5-nitro-1H-3-indolyl)methanol

Introduction: The Critical Role of Crystallization in API Development (1-benzyl-5-nitro-1H-3-indolyl)methanol is an indole derivative, a class of heterocyclic compounds that form the structural core of numerous pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in API Development

(1-benzyl-5-nitro-1H-3-indolyl)methanol is an indole derivative, a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals. The presence of the N-benzyl group, the C3-methanol, and the C5-nitro group imparts specific physicochemical characteristics that influence its biological activity and downstream processing. For any active pharmaceutical ingredient (API), the final physical form is of paramount importance. Crystallization is not merely a purification step; it is a critical process that defines the API's stability, solubility, bioavailability, and manufacturability.

An effective crystallization process must consistently produce a crystalline form with the desired purity, crystal size distribution (CSD), and polymorphic form. This guide provides a detailed exploration of scientifically-grounded methods for the crystallization of (1-benzyl-5-nitro-1H-3-indolyl)methanol, moving beyond simple procedural lists to explain the underlying principles that govern each step. The protocols herein are designed to be self-validating systems, incorporating in-process controls and post-crystallization characterization to ensure a robust and reproducible outcome.

Physicochemical Profile and Pre-Crystallization Considerations

Understanding the molecule's properties is the foundation for developing a logical crystallization strategy. The structure of (1-benzyl-5-nitro-1H-3-indolyl)methanol features both hydrophobic (benzyl group, indole core) and polar (nitro group, hydroxyl group) moieties, suggesting moderate solubility in polar protic and aprotic organic solvents and poor solubility in water.[1]

Key Molecular Interactions:

  • Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitro (-NO₂) group and the indole nitrogen are hydrogen bond acceptors. These interactions are critical in solvent selection and crystal lattice formation.[2]

  • π-π Stacking: The aromatic indole and benzyl rings can participate in π-π stacking interactions, which also contribute significantly to the crystal packing.[2]

PropertyEstimated Value / ObservationRationale & Impact on Crystallization
Molecular Formula C₁₆H₁₄N₂O₃Provides the basis for molecular weight and elemental composition.
Molecular Weight 282.29 g/mol Essential for calculating molar concentrations and theoretical yield.
Polarity Moderately PolarThe nitro and hydroxyl groups increase polarity compared to the parent indole. This suggests solubility in solvents like alcohols, acetone, and ethyl acetate.
Aqueous Solubility PoorThe large hydrophobic backbone limits solubility in water, making water a potential anti-solvent.[1]
Hydrogen Bond Donors 1 (from -OH)Influences interactions with protic solvents (e.g., methanol, ethanol).
Hydrogen Bond Acceptors 4 (from -NO₂, -OH, indole N)Influences interactions with both protic and aprotic solvents.

Crystallization Methodologies & Protocols

Three primary methods are presented, each with distinct advantages depending on the scale and desired outcome. The starting material is assumed to be crude (1-benzyl-5-nitro-1H-3-indolyl)methanol, typically a solid or oil residue post-synthesis and initial work-up.

Method 1: Controlled Cooling Crystallization

This is the most common and scalable method, relying on the differential solubility of the compound at different temperatures.

Scientific Rationale: The principle is to dissolve the solute in a suitable solvent at an elevated temperature to achieve saturation or near-saturation, followed by a controlled reduction in temperature. This decrease in solubility induces supersaturation, the driving force for nucleation and crystal growth. The choice of solvent is critical; an ideal solvent will dissolve a high amount of the compound when hot and a low amount when cold.[3] Based on literature for similar nitro-aromatic and indole compounds, lower-chain alcohols are excellent candidates.[4][5]

Experimental Protocol:

  • Solvent Selection: In a screening experiment, place ~20 mg of crude material into separate vials. Add 0.5 mL of candidate solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate). Observe solubility at room temperature and then heat to the solvent's boiling point. A good solvent will fully dissolve the compound upon heating.

  • Dissolution: In a reaction flask equipped with a reflux condenser and magnetic stirrer, add the crude (1-benzyl-5-nitro-1H-3-indolyl)methanol. For every 1 gram of crude material, add 10-15 mL of methanol (or the best solvent from Step 1).

  • Heating: Heat the mixture to reflux (~65°C for methanol) with stirring until all the solid has completely dissolved. If solids remain, add more solvent dropwise until a clear solution is obtained. Avoid using a large excess of solvent as this will reduce the final yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (dust, particulates) are visible, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step is crucial for preventing unwanted nucleation sites.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. An uncontrolled, rapid cooling (e.g., plunging in an ice bath) will cause rapid precipitation, trapping impurities and leading to small, poorly-formed crystals. A recommended cooling rate is 15-20°C per hour.

  • Maturation: Once at room temperature, continue stirring for 1-2 hours to maximize crystal growth. For further yield improvement, cool the flask in an ice bath (0-5°C) and hold for an additional hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent (the same one used for crystallization) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

dot

Cooling_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_finish Finishing A Crude BNIM + Methanol B Heat to Reflux (~65°C) Complete Dissolution A->B C Hot Filtration (Optional) B->C D Slow Cooling to RT (~20°C/hour) C->D E Maturation at RT (1-2 hours) D->E F Ice Bath Cooling (0-5°C, 1 hour) E->F G Vacuum Filtration F->G H Wash with Cold Methanol G->H I Vacuum Drying (40-50°C) H->I J Characterization (HPLC, MP, XRD) I->J

Caption: Workflow for Controlled Cooling Crystallization.

Method 2: Anti-Solvent Crystallization

This method is highly effective when a compound is very soluble in one solvent but poorly soluble in another, and the two solvents are miscible.

Scientific Rationale: The process begins by dissolving the compound in a "good" solvent, in which it is highly soluble. A second solvent, the "anti-solvent," in which the compound is insoluble, is then slowly added. This changes the polarity and overall solvating power of the solvent mixture, reducing the compound's solubility and forcing it to crystallize out of solution.[6] This method is particularly useful if the compound "oils out" during cooling crystallization or if it is too soluble in common solvents even at low temperatures.

Experimental Protocol:

  • Solvent System Selection: Identify a good solvent (e.g., Tetrahydrofuran (THF), Dioxane, Acetone) and a miscible anti-solvent (e.g., Water, Heptane, Hexane). For (1-benzyl-5-nitro-1H-3-indolyl)methanol, a THF/Water or Dioxane/Water system is a promising starting point.

  • Dissolution: In a flask with stirring, dissolve 1 gram of the crude material in the minimum amount of the good solvent (e.g., 5 mL of THF) at room temperature to create a clear, concentrated solution.

  • Anti-Solvent Addition: While stirring vigorously, add the anti-solvent (e.g., water) dropwise using a dropping funnel. The initial drops may cause localized cloudiness that redissolves. Continue adding the anti-solvent until a persistent cloudiness (the point of nucleation) is observed.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stir at room temperature for 2-4 hours. The small nuclei will slowly grow into larger crystals.

  • Completion: Once a substantial amount of precipitate has formed, add a small excess of the anti-solvent (e.g., another 5-10 mL of water) to maximize the yield.

  • Maturation & Isolation: Allow the slurry to stir for another hour, then collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a small amount of a pre-mixed solution of the solvent/anti-solvent (e.g., 1:3 THF/Water) to remove impurities.

  • Drying: Dry the crystals under vacuum at 40-50°C.

dot

AntiSolvent_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_finish Finishing A Dissolve Crude BNIM in 'Good' Solvent (e.g., THF) B Slow, Dropwise Addition of 'Anti-Solvent' (e.g., Water) A->B C Observe Persistent Cloudiness (Nucleation Point) B->C D Stir at RT for 2-4h (Crystal Growth) C->D E Add Excess Anti-Solvent D->E F Vacuum Filtration E->F G Wash with Solvent/Anti-Solvent Mixture F->G H Vacuum Drying (40-50°C) G->H I Characterization (HPLC, MP, XRD) H->I

Caption: Workflow for Anti-Solvent Crystallization.

Characterization of the Final Crystalline Product

To validate the success of the crystallization protocol, the final product must be thoroughly characterized.

TechniquePurposeExpected Outcome
Melting Point (MP) Assess purity and identify the solid form.A sharp melting range (e.g., within 1-2°C) indicates high purity. A broad range suggests impurities.
High-Performance Liquid Chromatography (HPLC) Quantify purity.Purity should be >99.0%. This confirms the effective removal of process impurities.
X-Ray Powder Diffraction (XRPD) Determine the polymorphic form.A distinct diffraction pattern with sharp peaks confirms the crystalline nature of the material. This pattern serves as a fingerprint for the specific crystal form.
Differential Scanning Calorimetry (DSC) Confirm melting point and detect polymorphs or solvates.A single, sharp endotherm corresponding to the melting point.
Microscopy Evaluate crystal habit (shape) and size.The method should consistently produce crystals of a specific habit (e.g., needles, plates). The crystal habit can be influenced by the solvent polarity.[2]

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid instead of a solid.

    • Cause: The solution is too concentrated, or the cooling is too rapid. The compound's melting point may be lower than the crystallization temperature.

    • Solution: Add more solvent to dilute the solution. Re-heat to dissolve the oil, then cool much more slowly. Alternatively, switch to the anti-solvent method.

  • Poor Yield: Very little material crystallizes.

    • Cause: Too much solvent was used; the compound is too soluble at low temperatures in the chosen solvent.

    • Solution: Evaporate some of the solvent under reduced pressure to increase the concentration. For future runs, reduce the initial solvent volume.

  • No Crystallization Occurs: The solution remains clear even after cooling.

    • Cause: The solution is not supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed" crystal from a previous batch if available. If these fail, the solution is likely too dilute, and some solvent should be removed.

References

  • Google Patents. (2014). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
  • Google Patents. (2015). MX2015006871A - Crystallization process of tricyclic indole derivatives.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). 1-Benzyl-1H-indole-5-carbonitrile Properties. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. Retrieved from [Link]

  • ResearchGate. (2016). 1-Benzyl-5-nitro-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl].
  • ResearchGate. (n.d.). Crystal structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}- methanol, C18H17N3O3S. Retrieved from [Link]

  • Scholars Research Library. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • Organic Syntheses. (1985). 4-benzyloxyindole. Retrieved from [Link]

  • ResearchGate. (2022). The crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Benzyl-1h-indol-3-yl)methanol. PubChem Compound Summary for CID 239999. Retrieved from [Link].

  • SciSpace. (2014). Synthesis and Crystal Structure of 1-(2-Nitro- benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]

  • Google Patents. (1960). US2935514A - Benzimidazoles.
  • ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 5-nitroindole derivatives in NMR solvents

Welcome to the technical support center for researchers working with 5-nitroindole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the NMR analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-nitroindole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the NMR analysis of these compounds, with a primary focus on overcoming solubility issues. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven experience to help you acquire high-quality, reproducible data.

Introduction: The Challenge of 5-Nitroindole Derivatives

5-Nitroindole and its derivatives are a critical class of compounds in medicinal chemistry and drug development, serving as building blocks for a wide range of bioactive molecules.[1] However, their planar, aromatic structure, combined with the polar, electron-withdrawing nitro group, often leads to high crystal lattice energy and, consequently, poor solubility in common organic solvents. This presents a significant hurdle for researchers who rely on solution-state Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and characterization.

Poor solubility in NMR solvents manifests as several distinct problems:

  • Low Signal-to-Noise (S/N) Ratio: Insufficient dissolved analyte leads to weak signals that can be obscured by baseline noise.

  • Broad, Poorly Resolved Peaks: At the limit of solubility, molecular aggregation can occur, leading to faster relaxation times and broader spectral lines.[2]

  • Difficulties in Shimming: Undissolved particulate matter disrupts the magnetic field homogeneity, making it impossible to obtain sharp, symmetrical peaks.[3]

This guide provides a systematic approach to troubleshooting and resolving these issues, from fundamental sample preparation to advanced analytical techniques.

Troubleshooting Guide: Low Solubility of 5-Nitroindole Derivatives

This section provides a logical workflow for addressing solubility problems. Start with the simplest and most common solutions before proceeding to more complex methods.

Diagram: Troubleshooting Workflow for Poor Solubility

G cluster_0 Initial Sample Preparation cluster_1 Basic Solubility Enhancement cluster_2 Advanced Techniques cluster_3 Final Options Start Start: Compound shows poor solubility in standard solvent (e.g., CDCl3) Test_DMSO 1. Test Solubility in DMSO-d6 Start->Test_DMSO Vortex_Sonicate 2. Apply Mechanical Energy: Vortex & Sonicate Test_DMSO->Vortex_Sonicate If still insoluble Gentle_Heat 3. Apply Gentle Heat (30-40°C) Vortex_Sonicate->Gentle_Heat Check_Solubility1 Is sample fully dissolved? Gentle_Heat->Check_Solubility1 Mixed_Solvent 4. Use a Co-Solvent System (e.g., DMSO-d6/CDCl3) Check_Solubility1->Mixed_Solvent No Success Success: Acquire Spectrum Check_Solubility1->Success Yes Check_Solubility2 Is sample fully dissolved? Mixed_Solvent->Check_Solubility2 VT_NMR 5. Perform Variable Temperature (VT) NMR Check_Solubility3 Is sample fully dissolved? VT_NMR->Check_Solubility3 Strong_Solvent 6. Use Stronger Solvent (e.g., TFA-d) SS_NMR 7. Consider Solid-State NMR Strong_Solvent->SS_NMR If still insoluble or reactive Check_Solubility2->VT_NMR No Check_Solubility2->Success Yes Check_Solubility3->Strong_Solvent No Check_Solubility3->Success Yes Failure Consult Specialist SS_NMR->Failure

Caption: A flowchart outlining the decision-making process for troubleshooting low solubility.

Frequently Asked Questions (FAQs)

Q1: Which deuterated solvent should I try first for my 5-nitroindole derivative?

A: Always start with Dimethyl Sulfoxide-d6 (DMSO-d6) . Due to its high polarity and dielectric constant, DMSO-d6 is an excellent solvent for a wide range of organic and inorganic compounds, including polar, polyfunctional molecules like nitroindoles.[4] Many published NMR studies on 5-nitroindole derivatives successfully use DMSO-d6.[5][6] While Chloroform-d (CDCl₃) is a common starting point for general organic compounds, it is often insufficient for dissolving the highly crystalline structures of this class.[7][8]

Q2: My compound is still not dissolving in DMSO-d6, even after shaking. What's next?

A: Before abandoning DMSO-d6, apply mechanical and thermal energy.

  • Vortex and Sonicate: Vigorous vortexing followed by sonication in a water bath for 5-10 minutes can help break down solid aggregates and promote dissolution.[9] This is often sufficient for moderately soluble compounds.

  • Gentle Warming: Gently warm the sample to 30-40°C. Increased thermal energy can overcome the crystal lattice energy, significantly improving solubility. However, be cautious, as excessive heat can degrade some sensitive compounds.[9] Always check for color changes, which might indicate degradation.

Q3: What is a mixed-solvent system, and how can it help?

A: A mixed-solvent system involves using a combination of two or more deuterated solvents to achieve a polarity that is optimal for your specific compound.[10] For compounds that are sparingly soluble in DMSO-d6 but even less soluble in CDCl₃, a mixture of the two can sometimes provide the ideal environment. A common starting point for drugs and natural products is a 4:1 mixture of CDCl₃ and Methanol-d4.[9]

  • Causality: The principle behind this is that the co-solvent disrupts the intermolecular forces of the primary solvent, creating "pockets" that can better accommodate the solute molecule. This fine-tuning of the solvent environment can significantly enhance solubility beyond what is achievable with a single solvent.

Q4: When should I consider Variable Temperature (VT) NMR?

A: Variable Temperature (VT) NMR is a powerful technique to use when a compound has limited solubility at room temperature or when you observe broad peaks due to dynamic exchange processes.[11]

  • Improving Solubility: Increasing the temperature of the NMR experiment (e.g., to 50°C or higher) often increases the solubility of a compound, sometimes dramatically.[12] This can lead to a much higher concentration in solution and a better signal-to-noise ratio.

  • Improving Resolution: For some molecules, broad peaks at room temperature are due to the molecule existing in multiple conformations that are rapidly interconverting. Increasing the temperature can accelerate this exchange, leading to a single, sharp, averaged signal. Conversely, lowering the temperature can slow the exchange enough to resolve the individual conformers.[13]

Q5: Are there any risks of using DMSO-d6 or heating my sample?

A: Yes, there are important considerations:

  • Hygroscopicity of DMSO-d6: DMSO-d6 is highly hygroscopic and will readily absorb moisture from the atmosphere.[14] This will appear as a water peak in your spectrum (around 3.3 ppm) and can sometimes affect the solubility of very nonpolar compounds. Always use fresh or properly stored anhydrous DMSO-d6 and minimize its exposure to air.

  • Compound Stability: While many 5-nitroindole derivatives are stable, some compounds can degrade at elevated temperatures or in the presence of trace impurities in the solvent.[15] When heating a sample, it is good practice to run a quick 1D ¹H NMR, heat the sample, and then run another spectrum to check for the appearance of new peaks or changes in peak integrals that would suggest degradation.

Q6: I've tried everything and my compound is still insoluble. What is my last resort?

A: If your compound remains insoluble in all common deuterated solvents and their mixtures, you have two primary options:

  • Trifluoroacetic Acid-d1 (TFA-d): For very poorly soluble heterocycles, particularly those with basic nitrogen atoms that can be protonated, TFA-d can be an effective, albeit aggressive, solvent.[4][16] Be aware that TFA-d is highly corrosive and will significantly alter the chemical shifts of your compound due to protonation and strong solvent effects.

  • Solid-State NMR (ssNMR): If solution-state NMR is not feasible, solid-state NMR provides an alternative for structural analysis. This technique analyzes the compound in its powdered, crystalline, or amorphous state, completely bypassing the issue of solubility.[12] It provides information on the solid-state structure, polymorphism, and intermolecular interactions.

Data & Protocols

Table 1: Properties of Common Deuterated Solvents

This table provides key information for selecting an appropriate solvent system. Data is compiled from various sources, including Cambridge Isotope Laboratories and Sigma-Aldrich.[8][17]

Solvent NameAbbreviationResidual ¹H Signal (ppm)¹³C Signal (ppm)Boiling Point (°C)Freezing Point (°C)Polarity & Comments
Chloroform-dCDCl₃7.26 (singlet)77.16 (triplet)61-64Low Polarity: Good starting point for general non-polar organic compounds. May contain acidic impurities.[7][18]
Dimethyl Sulfoxide-d6 DMSO-d6 2.50 (quintet) 39.52 (septet) 189 19 High Polarity (Aprotic): Excellent for a wide range of polar compounds, including indoles and nitroaromatics. Highly hygroscopic.[4]
Methanol-d4CD₃OD3.31 (quintet), 4.87 (singlet, OH)49.0 (septet)65-98High Polarity (Protic): Good for polar compounds. Will exchange with labile protons (e.g., -NH, -OH).[10]
Acetone-d6(CD₃)₂CO2.05 (quintet)29.84 (septet), 206.26 (singlet)56-94Medium Polarity: Dissolves a wide range of organic compounds. Useful intermediate choice.
Deuterium OxideD₂O~4.79 (singlet)-1014Very High Polarity: For water-soluble compounds. Will exchange with and "erase" signals from labile protons.
Trifluoroacetic Acid-dTFA-d~11.5 (broad singlet)116.6 (quartet), 164.2 (quartet)72-15Highly Polar & Acidic: For very insoluble compounds with basic sites. Corrosive and will cause large chemical shift changes.[16]
Protocol 1: Sample Preparation with a Co-Solvent System

This protocol describes the preparation of an NMR sample using a DMSO-d6 and CDCl₃ mixture, a common strategy for compounds that are difficult to dissolve in a single solvent.

Objective: To fully dissolve a 5-nitroindole derivative that is sparingly soluble in pure DMSO-d6.

Materials:

  • 5-10 mg of the 5-nitroindole derivative

  • Anhydrous DMSO-d6

  • Chloroform-d (CDCl₃)

  • High-quality 5 mm NMR tube[9]

  • Glass vial (2 mL)

  • Pasteur pipette with a small cotton or glass wool plug[3]

  • Vortex mixer and sonicator

Procedure:

  • Initial Dissolution: Weigh your compound into the clean, dry glass vial. Add a minimal volume of DMSO-d6 (e.g., 50-100 µL). The goal is not to fully dissolve the compound at this stage, but to create a slurry or a concentrated solution.

  • Mechanical Agitation: Vortex the vial vigorously for 30 seconds. If solids remain, place the vial in a sonicator bath for 5-10 minutes.

  • Co-Solvent Addition: While vortexing, slowly add CDCl₃ dropwise until the total desired volume (typically 0.5-0.6 mL) is reached.[19] Continue to add CDCl₃ until the compound fully dissolves. Monitor the solution visually.

    • Expert Tip: The ideal ratio of solvents is compound-dependent. You may need to experiment with different ratios. Starting with a higher proportion of the "better" solvent (DMSO-d6) and titrating in the "poorer" solvent (CDCl₃) is a good strategy.

  • Filtration and Transfer: Once the sample is fully dissolved, draw the solution into the Pasteur pipette and filter it directly into the NMR tube.[3] This crucial step removes any microparticulates that could interfere with shimming and degrade spectral quality. The final solution should be completely transparent.

  • Final Checks: Ensure the liquid height in the NMR tube is approximately 4-5 cm.[9] Cap the tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Using Variable Temperature (VT) NMR to Enhance Solubility

This protocol outlines the steps to acquire a ¹H NMR spectrum at an elevated temperature to improve the solubility of a sparingly soluble compound.

Objective: To obtain a high-quality ¹H NMR spectrum of a 5-nitroindole derivative that is only partially soluble in DMSO-d6 at room temperature.

Materials:

  • NMR sample prepared as per standard procedures (e.g., Protocol 1), even if not fully dissolved.

  • NMR spectrometer equipped with a variable temperature unit.

Procedure:

  • Prepare the Spectrometer: Before inserting your sample, set the spectrometer's probe temperature to the standard 25°C (298 K).

  • Initial Room Temperature Scans: Insert your sample, lock, and shim as best as possible. Acquire a quick ¹H NMR spectrum (e.g., 8-16 scans). This will serve as your reference spectrum to check for any thermal degradation later.

  • Increase Temperature: Using the spectrometer's temperature control software, increase the temperature in increments of 10-20°C. For example, set the target temperature to 40°C.[11][12]

    • Causality & Safety: Increasing temperature gradually prevents thermal shock to the probe's electronics. Crucially, ensure your target temperature is at least 10-20°C below the boiling point of your solvent to prevent sample loss and potential damage to the instrument. [20]

  • Equilibration and Re-shimming: Allow the temperature to fully equilibrate for at least 5-10 minutes after the setpoint is reached.[10] The magnetic field shims are temperature-dependent, so you must re-shim the sample at the new temperature to regain optimal resolution.

  • Acquire High-Temperature Spectrum: Once the sample is shimmed at the higher temperature, acquire your final ¹H NMR spectrum. You should observe a significant improvement in the signal intensity of your compound.

  • Check for Degradation: After your experiment, compare the high-temperature spectrum to your initial room-temperature spectrum. The absence of new, unexpected peaks confirms that your compound was stable at the experimental temperature.

  • Cool Down: When finished, set the temperature back to 25°C and allow it to stabilize before ejecting the sample. This is a critical safety step for the next user and for the instrument.[11]

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • University of Wisconsin-Madison. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. [Link]

  • Dotsenko, V. V., et al. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]

  • Darwish, S. A., et al. (n.d.). The ¹H NMR spectrum of 5 in DMSO‐d6. ResearchGate. [Link]

  • EPFL. (n.d.). NMR sample preparation. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ChemRxiv. (n.d.). A triple layer of immiscible solvents for NMR sample preparation: Enhanced Sensitivity. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • ARMAR Chemicals. (n.d.). Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision. [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Chemical Research Support. [Link]

  • Chromachemie. (n.d.). NMR Analysis. [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?[Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • Nanalysis. (2021). Deuterated Solvents. [Link]

  • University of Missouri-St. Louis. (2016). Variable Temperature | NMR. [Link]

  • Chen, L. H., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC. [Link]

  • Wiberg, K. B., & Sponsler, M. B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. [Link]

  • de F. F. C. Flores, A., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. [Link]

  • Brown, N. M. D., et al. (1968). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Journal of the Chemical Society B: Physical Organic. [Link]

  • Chen, L. H., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. [Link]

  • van der Heijden, R., et al. (n.d.). Analysis of Terpenoid Indole Alkaloids, Carotenoids, Phytosterols, and NMR-Based Metabolomics for Catharanthus roseus Cell Suspension Cultures. Springer Nature Experiments. [Link]

  • K.A., P., et al. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics. [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Singh, J., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. [Link]

  • O'Reilly, N. J., et al. (1995). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Amrane, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. [Link]

  • Lee, D. K., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. [Link]

  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. PMC. [Link]

  • Zhao, C., et al. (2022). Degradation of DMSO by human gut microbiota through in vitro fermentation. Chinese Journal of Microecology. [Link]

  • Jiang, B., et al. (2021). Photosensitized Degradation of DMSO Initiated by PAHs at the Air‐Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. ResearchGate. [Link]

  • Zinke, H., & Kunitz, F. W. (1991). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ResearchGate. [Link]

  • Wang, D., et al. (2021). Activation of DMSO(-d6) via heterogeneous photo-Fenton-like process with in situ production of hydroxyl radicals for the C–H (trideutero)methylation of (iso)quinoliniums. Green Chemistry. [Link]

  • Research Solutions. (n.d.). 5-Nitroindole as an universal base analogue. [Link]

Sources

Optimization

Optimizing reduction conditions for 5-nitroindole-3-carbaldehyde

Technical Support Center: 5-Nitroindole-3-carbaldehyde Reduction Protocols Case ID: IND-Red-5N3C Topic: Optimization of Reduction Conditions for 5-nitroindole-3-carbaldehyde Status: Active Guide Assigned Specialist: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nitroindole-3-carbaldehyde Reduction Protocols

Case ID: IND-Red-5N3C Topic: Optimization of Reduction Conditions for 5-nitroindole-3-carbaldehyde Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The Bifurcation Challenge

5-nitroindole-3-carbaldehyde (CAS: 6625-96-3) presents a classic chemoselectivity challenge. The molecule contains two reducible functionalities with distinct electronic requirements:

  • The Nitro Group (C-5): Requires electron transfer mechanisms (metals) or catalytic hydrogenation.

  • The Aldehyde Group (C-3): Susceptible to nucleophilic hydride attack.

Optimization Strategy:

  • Target A (Nitro-Retention): Selective reduction of the aldehyde to the alcohol (5-nitrotryptophol derivative).

  • Target B (Aldehyde-Retention): Selective reduction of the nitro group to the amine (5-aminoindole-3-carbaldehyde).

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways and the specific reagents required to achieve chemoselectivity.

ReductionPathways Start 5-nitroindole-3-carbaldehyde (Starting Material) Decision Select Target Moiety Start->Decision PathA Target: Aldehyde Reduction (Preserve Nitro) Decision->PathA Pathway A PathB Target: Nitro Reduction (Preserve Aldehyde) Decision->PathB Pathway B ReagentA Reagent: NaBH4 Solvent: MeOH or EtOH Temp: 0°C to RT PathA->ReagentA ReagentB Reagent: SnCl2 · 2H2O Solvent: EtOH/EtOAc Temp: 70-80°C (Reflux) PathB->ReagentB ProductA Product: 5-nitroindole-3-methanol (Stable) ReagentA->ProductA Hydride Transfer ProductB Product: 5-aminoindole-3-carbaldehyde (Unstable/Oxidation Prone) ReagentB->ProductB Electron Transfer

Figure 1: Chemoselective reduction pathways. Pathway A utilizes nucleophilic hydride attack, while Pathway B relies on single-electron transfer (SET).

Technical Protocols & Optimization

Module A: Selective Aldehyde Reduction (Target: Alcohol)

Objective: Convert -CHO to -CH2OH without affecting the -NO2 group.

  • Reagent of Choice: Sodium Borohydride (

    
    ).[1][2]
    
  • Why:

    
     is a "soft" nucleophile that readily reduces aldehydes but is kinetically inert toward nitro groups under standard conditions.
    

Optimized Protocol:

  • Dissolution: Dissolve 1.0 eq of 5-nitroindole-3-carbaldehyde in Methanol (MeOH).

    • Note: If solubility is poor, use a 9:1 mixture of MeOH:THF.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add 1.5 eq of

    
     portion-wise over 10 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Product will be more polar/lower Rf).

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over

    
    .
    

Key Troubleshooting (Module A):

Issue Cause Solution
Incomplete Conversion Poor solubility of substrate. Switch solvent to MeOH/THF or add 10% DMF.

| Over-reduction | Not possible with standard


. | If nitro reduction is observed, check for metal contamination (e.g., Nickel salts) which can catalyze borohydride nitro reduction. |
Module B: Selective Nitro Reduction (Target: Amine)

Objective: Convert -NO2 to -NH2 without reducing the -CHO group.

  • Reagent of Choice: Stannous Chloride Dihydrate (

    
    ).[3]
    
  • Why: Catalytic hydrogenation (

    
    ) often reduces the aldehyde to an alcohol or methyl group. 
    
    
    
    is highly chemoselective for nitro groups in the presence of carbonyls [1, 6].[3]

Optimized Protocol:

  • Setup: Flame-dry glassware. Purge with Argon/Nitrogen. Oxygen exclusion is critical as the product (amino-aldehyde) is prone to polymerization.

  • Dissolution: Suspend 1.0 eq of substrate in Ethanol (EtOH).

  • Reagent: Add 5.0 eq of

    
    .
    
  • Reaction: Heat to reflux (70–80°C) for 2–4 hours.

    • Observation: The yellow suspension typically turns to a clear orange/red solution upon completion.

  • Workup (The "Tin Emulsion" Fix):

    • Cool to RT.

    • Pour into ice-water.

    • Neutralize with saturated

      
       or 1M NaOH until pH 8.
      
    • Critical Step: If a thick emulsion forms, add Rochelle Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to complex the tin salts before extraction.

  • Purification: Flash chromatography immediately. Do not store crude.

Troubleshooting Guide: Nitro Reduction (Module B)

User Question: "My reaction turned into a black tar during workup. What happened?"

Diagnosis: Oxidative Polymerization. 5-aminoindole-3-carbaldehyde is electron-rich. In the presence of air and light, it undergoes oxidative coupling (similar to dopamine or aniline oxidation) to form dark, insoluble polymers (melanin-like substances).

Corrective Action Plan:

  • Degas Solvents: Sparge all solvents with Argon for 15 mins before use.

  • Darkness: Wrap the reaction flask in aluminum foil.

  • Speed: Do not leave the product in the separating funnel. Evaporate and purify immediately.

User Question: "The starting material won't dissolve in Ethanol."

Diagnosis: High Lattice Energy. Nitroindoles are rigid, planar molecules with poor solubility.

Corrective Action Plan:

  • Co-solvent: Use a mixture of Ethanol/EtOAc (3:1) or Ethanol/THF.

  • Temperature: The reaction requires reflux (

    
    ). The starting material will likely dissolve as it reacts and converts to the more soluble amine-tin complex.
    

Diagnostic Logic: Troubleshooting Flow

Use this logic tree to resolve low yields in the Nitro Reduction (Module B).

Troubleshooting Issue Issue: Low Yield in Nitro Reduction Check1 Check 1: Did the reaction turn black? Issue->Check1 Result1A Yes (Black Tar) Check1->Result1A Result1B No (Remained Yellow/Orange) Check1->Result1B Action1A Cause: Oxidation/Polymerization Fix: Use Argon atmosphere, wrap flask in foil, speed up workup. Result1A->Action1A Check2 Check 2: Is there starting material left? Result1B->Check2 Result2A Yes (Incomplete) Check2->Result2A Result2B No (Consumed) Check2->Result2B Action2A Cause: Poor Solubility/Kinetics Fix: Increase Temp to Reflux, add THF co-solvent. Result2A->Action2A Action2B Cause: Product lost in Tin Emulsion Fix: Use Rochelle Salt workup to break Sn-complex. Result2B->Action2B

Figure 2: Troubleshooting logic for Stannous Chloride reduction of 5-nitroindole-3-carbaldehyde.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other reducible groups by stannous chloride.[4][5] Tetrahedron Letters, 25(8), 839-842. Link

  • BenchChem. (2025).[3] Selective reduction of nitro group without affecting other functional groups.[3] Technical Support Center. Link

  • Setamdideh, D., et al. (2011).[6] Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2 system.[6] Oriental Journal of Chemistry, 27(3), 991-996. Link

  • Organic Syntheses. (1959). Indole-3-aldehyde.[7][8][9][10][11][12][13] Org.[5][12][14] Syn., 39,[12] 30. (Demonstrates stability/handling of indole aldehydes). Link

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][2][14] Link

  • Common Organic Chemistry. (2025). Nitro Reduction: SnCl2 Conditions. Link

Sources

Troubleshooting

Technical Support Center: Purification of Indole-3-Methanol (I3M)

Topic: Purification of Indole-3-Methanol (I3M) / Indole-3-Carbinol (I3C) by Column Chromatography Document ID: TSC-IND-003 Last Updated: February 25, 2026 Executive Summary & The "Acid Trap" The Core Challenge: Indole-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Indole-3-Methanol (I3M) / Indole-3-Carbinol (I3C) by Column Chromatography Document ID: TSC-IND-003 Last Updated: February 25, 2026

Executive Summary & The "Acid Trap"

The Core Challenge: Indole-3-methanol (I3M), also widely known as Indole-3-carbinol (I3C), is notoriously unstable in acidic environments. Standard silica gel (


) is slightly acidic (

) due to surface silanol groups (

).

The Consequence: When I3M is exposed to untreated silica gel, it undergoes rapid acid-catalyzed dehydration to form a resonance-stabilized carbocation. This cation immediately attacks another indole molecule, leading to the formation of 3,3'-Diindolylmethane (DIM) and higher-order oligomers.

The Solution: Successful purification requires the complete neutralization of the stationary phase using basic modifiers (Triethylamine or Pyridine) or the use of alternative stationary phases (Neutral Alumina).

Mechanism of Failure (Visualization)

Understanding why your purification failed is the first step to fixing it. The diagram below illustrates the degradation pathway that occurs inside a standard silica column.

I3M_Degradation cluster_0 Inside the Column I3M Indole-3-Methanol (I3M) Cation Indolyl Carbocation (Intermediate) I3M->Cation Protonation & Dehydration (-H2O) Silica Acidic Silica Surface (Si-OH) Silica->I3M Catalysis DIM 3,3'-Diindolylmethane (DIM - Impurity) Cation->DIM Nucleophilic Attack by 2nd I3M Oligomers Higher Oligomers (Tars/Polymer) DIM->Oligomers Further Polymerization

Figure 1: Acid-catalyzed oligomerization of I3M on silica gel. The acidic surface generates a reactive carbocation, leading to dimerization (DIM) and yield loss.

Troubleshooting Guide (Q&A)

Use this decision matrix to diagnose specific issues encountered during purification.

Issue 1: "My product turned pink/orange on the column."
  • Diagnosis: This is the hallmark of indole decomposition. The color change indicates the formation of oxidized oligomers and polymers (similar to the mechanism in Figure 1).

  • Root Cause: Active silanol groups on the silica gel.[1]

  • Corrective Action:

    • Stop the column. The material on the silica is likely degrading.

    • Flush immediately with a more polar solvent (e.g., 100% EtOAc) to recover whatever monomer remains.

    • Restart using Protocol A (Deactivated Silica) below.

Issue 2: "I recovered <40% yield, but the NMR of the crude was clean."
  • Diagnosis: Irreversible adsorption or conversion to DIM.

  • Root Cause: DIM often co-elutes or smears across fractions if the gradient is not optimized, or the I3M polymerized and stayed at the baseline.

  • Verification: Check the NMR of your "purified" product. A singlet at

    
     ppm (methylene bridge) indicates DIM formation. I3M shows a methylene signal at 
    
    
    
    ppm (
    
    
    ).
  • Corrective Action: Use Protocol B (Neutral Alumina) or ensure the TEA concentration in Protocol A is at least 1%.

Issue 3: "The spots on TLC are streaking/tailing significantly."
  • Diagnosis: Hydrogen bonding between the indole

    
     and silica oxygens.
    
  • Root Cause: Lack of a competing base in the eluent.

  • Corrective Action: Add 1% Triethylamine (TEA) to your mobile phase.[1] The amine competes for the active sites on the silica, sharpening the indole peak.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (TEA-Deactivated Silica)

Best for: Standard purification when Neutral Alumina is unavailable.

Reagents:

  • Silica Gel (Standard Flash Grade, 40-63 µm)

  • Triethylamine (TEA)

  • Hexanes / Ethyl Acetate (EtOAc)[2][3]

Step-by-Step:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting solvent mixture (e.g., 10-20% EtOAc in Hexanes).

  • Deactivation: Add 1% to 2% v/v Triethylamine directly to the slurry. Swirl and let it sit for 5-10 minutes. Note: This neutralizes the acidic sites before the compound touches them.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the solvent + TEA mixture.

  • Loading:

    • Liquid Load: Dissolve I3M in a minimum amount of EtOAc/TEA.

    • Solid Load (Recommended): Adsorb crude I3M onto Celite or basic alumina . Do NOT dry-load onto silica gel, as decomposition will occur during solvent evaporation.

  • Elution: Run the column using the Hexane/EtOAc gradient. You can maintain 0.5% TEA in the eluent, though the pre-wash is often sufficient.

  • Workup: Evaporate fractions immediately. Keep the water bath temperature < 35°C .

Protocol B: Neutral Alumina (The Safe Alternative)

Best for: Highly acid-sensitive analogs or valuable late-stage intermediates.

Reagents:

  • Aluminum Oxide (Neutral), Brockmann Grade III or IV.

  • Note: Commercial Alumina is usually Grade I (very active). It must be deactivated.[3][4]

Step-by-Step:

  • Deactivation (Grade I

    
     III):  Add specified amount of distilled water to Grade I alumina (approx. 6% w/w water for Grade III). Shake vigorously to break up clumps and let equilibrate for 2 hours.
    
  • Packing: Pack the column dry or as a slurry in Hexanes.

  • Elution: I3M binds less strongly to alumina than silica. Start with a lower polarity (e.g., 5% EtOAc in Hexanes) and increase gradually.

  • Advantage: No TEA required; lower risk of polymerization.

Comparative Data: Stationary Phase Selection

FeatureSilica Gel (Untreated)Silica Gel (+ 1% TEA)Neutral Alumina (Grade III)
Surface pH ~4.5 (Acidic)~7.5-8.0 (Basic)~7.0 (Neutral)
I3M Stability Poor (t½ < 1 hour)Good Excellent
Resolution HighHighModerate
Flow Rate FastFastSlower
Risk Factor High (DIM formation)LowVery Low
Recommendation Avoid Standard Alternative

Workflow Decision Tree

Use this logic flow to determine the correct purification path for your specific indole derivative.

DecisionTree Start Start: Crude I3M Mixture Check Check 2D TLC (Stability Test) Start->Check Solubility Is crude soluble in low-polarity solvent? LiquidLoad Liquid Load (with 1% TEA) Solubility->LiquidLoad Yes SolidLoad Solid Load on Celite (NEVER Silica) Solubility->SolidLoad No SilicaTEA Silica + 1% TEA (Protocol A) LiquidLoad->SilicaTEA SolidLoad->SilicaTEA PhaseSelect Select Stationary Phase Alumina Neutral Alumina (Protocol B) Check->Solubility Stable Check->Alumina Unstable on Silica TLC

Figure 2: Purification workflow decision tree. Note the critical check for stability via 2D TLC before column packing.

Frequently Asked Questions (FAQs)

Q: How do I store purified I3M? A: I3M is sensitive to light, heat, and oxygen. Store it at -20°C under an inert atmosphere (Argon/Nitrogen) in an amber vial. If the solid turns pink/orange in the freezer, surface oxidation has occurred. Recrystallization from benzene/hexane (if permissible) or ether/hexane can restore purity.

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but avoid Trifluoroacetic Acid (TFA) . TFA is strong enough to induce polymerization even in trace amounts. Use Formic Acid (0.1%) or Ammonium Acetate buffer. Acetonitrile/Water is the preferred solvent system.

Q: What is the "2D TLC" stability test mentioned in the workflow? A: To test if silica destroys your compound:

  • Spot crude on the corner of a square TLC plate.

  • Run the plate in your solvent system (Direction 1).

  • Let the plate dry for 10-15 minutes (exposing it to the silica's acidity).

  • Rotate the plate 90° and run it again (Direction 2).

  • Result: If the spot lies on the diagonal, it is stable. If new spots appear off the diagonal, the compound decomposed on the silica during the drying time. Use Alumina.[1][3][5]

References

  • Bradlow, H. L., et al. (1991). "Effects of pesticides on the ratio of 16 alpha/2-hydroxyestrone: a biologic marker of breast cancer risk." Environmental Health Perspectives, 95, 67–74. (Describes the acid-catalyzed condensation of I3C to DIM).

  • BenchChem Technical Support. (2025). "Purification of Indole Derivatives by Column Chromatography: Protocol 2 - Deactivation of Silica Gel." (Specific protocols for TEA deactivation).

  • Biotage Application Notes. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" (Discussion on amine modifiers and silica interactions).

  • Oregon State University, Linus Pauling Institute. (2025). "Indole-3-Carbinol: Metabolism and Bioavailability."[6] (Detailed mechanism of acid instability and oligomerization).

  • Department of Chemistry, University of Rochester. "Tips for Flash Column Chromatography." (General guide on deactivating silica for acid-sensitive compounds).

Sources

Optimization

Technical Guide: Overcoming Polymerization in Indole Methanol Synthesis

Executive Summary: The "Pink Goo" Phenomenon If you are reading this, you have likely encountered the classic indole frustration: your reaction proceeded perfectly by TLC, but during concentration or column chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pink Goo" Phenomenon

If you are reading this, you have likely encountered the classic indole frustration: your reaction proceeded perfectly by TLC, but during concentration or column chromatography, the clear oil turned pink, then red, and finally solidified into an insoluble brick.

The Diagnosis: You are not witnessing simple oxidation. You are witnessing acid-catalyzed oligomerization .[1]

Indole-3-methanol (I3M) is inherently unstable because the indole ring is electron-rich, specifically at the C3 position. Under even mildly acidic conditions (including the surface of standard silica gel), the hydroxyl group is protonated and leaves as water. This generates a highly reactive azafulvene (indolenine) intermediate, which acts as a potent electrophile, attacking other indole molecules to form Diindolylmethane (DIM) and higher order polymers.

This guide provides the protocols required to suppress this pathway.

The Mechanism of Failure

To prevent the side reaction, you must understand the enemy. The polymerization is driven by the formation of a vinylogous iminium ion (azafulvene).

Visualizing the Pathway

IndolePolymerization cluster_danger The Danger Zone (Acidic/Neutral pH) I3M Indole-3-Methanol (Stable Neutral) Inter Protonated Species (-H2O) I3M->Inter Protonation Acid Acid Catalyst (H+ / Silica / Heat) Acid->Inter Aza 3-Methyleneindolenine (Azafulvene Intermediate) Inter->Aza Dehydration DIM 3,3'-Diindolylmethane (DIM - Dimer) Aza->DIM + Indole (Fast) Nu Nucleophilic Attack (2nd Indole Molecule) Poly Trimer/Polymer (Insoluble Red Solid) DIM->Poly Chain Propagation

Figure 1: The acid-catalyzed dehydration pathway converting I3M into reactive azafulvene species.

Optimized Synthetic Protocol

Objective: Reduction of Indole-3-carboxaldehyde to Indole-3-methanol without oligomerization.

Reagents & Stoichiometry
ComponentEquiv.Role
Indole-3-carboxaldehyde1.0Starting Material
Sodium Borohydride (NaBH₄)0.5 - 0.7Reducing Agent
Methanol (MeOH)Solvent10-20 Volumes
Water/NaOH Quench CRITICAL STABILIZER
Step-by-Step Workflow
  • Dissolution: Dissolve Indole-3-carboxaldehyde in MeOH (or EtOH). Cool to 0°C in an ice bath.

    • Why: Low temperature slows the kinetics of any potential side reactions during the exothermic addition of hydride.

  • Reduction: Add NaBH₄ portion-wise over 10 minutes.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1-2 hours.

    • Checkpoint: Monitor by TLC. The aldehyde (usually less polar) should disappear. The alcohol (more polar) will appear.

  • The Critical Quench (The "Anti-Pink" Step):

    • DO NOT quench with HCl or NH₄Cl. This introduces protons that catalyze the mechanism in Figure 1.

    • DO quench by adding Water or Dilute NaOH (pH > 8).

  • Workup:

    • Concentrate the MeOH under reduced pressure (Rotovap) at <40°C .

    • Extract the residue with Ethyl Acetate (EtOAc).[2]

    • Wash organic layer with Brine (neutral) or NaHCO₃ (slightly basic).

    • Dry over

      
       (Sodium Sulfate) or 
      
      
      
      (Potassium Carbonate). Avoid Magnesium Sulfate (
      
      
      )
      if possible, as it can be slightly Lewis acidic.

Purification & Isolation Strategy

This is where 90% of failures occur. Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to destroy I3M.

Decision Tree: To Column or Not?

PurificationLogic Start Crude Reaction Mixture State Physical State? Start->State Solid Solid/Semi-Solid State->Solid Yes Oil Viscous Oil State->Oil Yes Recrys Recrystallization (Benzene/Hexane or EtOH/H2O) Solid->Recrys Preferred Method Column Flash Chromatography (DANGER) Oil->Column If necessary Success Pure Stable I3M Recrys->Success Mod Add 1-5% Triethylamine (Et3N) to Eluent Column->Mod Mandatory Fast Run Fast Column (<15 mins) Mod->Fast Fast->Success

Figure 2: Purification logic flow emphasizing the avoidance of acidic chromatography.

Protocol A: Recrystallization (Preferred)

If the crude product solidifies upon solvent removal:

  • Dissolve in a minimum amount of hot Benzene or Toluene (or Ethanol).

  • Add non-polar anti-solvent (Hexane or Water) until cloudy.

  • Cool slowly. This yields high-purity I3M without silica exposure.

Protocol B: Basified Silica Chromatography

If you must run a column:

  • Pre-treat the silica: Slurry the silica in Hexanes containing 5% Triethylamine (Et₃N) .

  • Eluent: Use Hexanes/Ethyl Acetate with 1% Et₃N maintained throughout the gradient.

  • Speed: Flash chromatography means flash. Do not let the compound sit on the column.

Troubleshooting & FAQ

Q1: My product turned pink/red on the rotovap. What happened?

A: You likely used an acidic quench or heated the water bath too high (>45°C). The pink color is the azafulvenium salt.

  • Fix: Once pink, it is difficult to reverse. If it's only trace color, recrystallize immediately. In the future, add a drop of Et₃N to the collection flask before rotovaping to ensure the environment remains basic.

Q2: Can I store Indole-3-methanol in solution?

A: No. In solution (especially chlorinated solvents like DCM or Chloroform, which can generate HCl over time), I3M will auto-polymerize.

  • Fix: Evaporate to dryness immediately. Store as a solid at -20°C under Argon.

Q3: The NMR shows a mixture of product and a broad aromatic mess.

A: The "broad mess" is likely oligomers. Check the region around 5.0-6.0 ppm.

  • Diagnostic: Pure I3M has a sharp singlet (CH2) around

    
     4.8-4.9 ppm. DIM (the dimer) has a singlet around 
    
    
    
    4.1 ppm.
Q4: Why does the literature mention "Azafulvene"?

A: The azafulvene is the transient intermediate formed when water leaves the molecule (see Figure 1). It is an "indole extended by a double bond" that is extremely electron-deficient at the exocyclic carbon, making it a magnet for other indole molecules.

Stability Data Summary

ConditionStability RatingOutcome
Solid, -20°C ExcellentStable for months.
Solid, RT, Air ModerateSlow oxidation/dimerization (weeks).
Solution (MeOH), RT PoorDimerization within hours/days.
Solution (CDCl₃), NMR tube Very PoorRapid decomposition (acidic traces in solvent).
Acidic pH (<6) Critical Failure Immediate polymerization to DIM/Trimers.

References

  • Mechanism of Oligomerization

    • Bradfield, C. A., & Bjeldanes, L. F. (1987). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Toxicology and Environmental Health, 21(3), 311–323.

  • Synthetic Protocol (NaBH4 Reduction)

    • ChemicalBook. (n.d.). Indole-3-carbinol Synthesis Methods.

  • Stability & DIM Formation

    • Safe, S., et al. (2008). Diindolylmethane and its halogenated analogs as antitumor agents. Chemical Research in Toxicology.

  • Chromatographic Stability

    • Not Voodoo. (n.d.). Purification of acid-sensitive compounds. (General reference for Et3N silica treatment).

  • Azafulvene Intermediate Characterization

    • Stjepanović, N., et al. (2025).[3] Oxidation chemistry of indole-3-methanol. ResearchGate.[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectral Profiling: (1-benzyl-5-nitro-1H-3-indolyl)methanol

Executive Summary & Diagnostic Strategy Content Type: Technical Comparison Guide Subject: Structural Validation via 1H NMR Spectroscopy Primary Application: Quality Control (QC) in Medicinal Chemistry This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Strategy

Content Type: Technical Comparison Guide Subject: Structural Validation via 1H NMR Spectroscopy Primary Application: Quality Control (QC) in Medicinal Chemistry

This guide provides an in-depth spectral analysis of (1-benzyl-5-nitro-1H-3-indolyl)methanol , a functionalized indole scaffold often used as a precursor in the synthesis of biologically active tryptamine analogs and kinase inhibitors.

Unlike standard spectral lists, this guide compares the target molecule against its immediate synthetic precursor, 1-benzyl-5-nitroindole-3-carbaldehyde , to define the specific "Go/No-Go" signals required for product release.

The Diagnostic Logic

The structural confirmation relies on three distinct spectral zones. The following decision tree illustrates the logic flow for assigning the spectrum:

NMR_Logic Start Start: Acquire 1H NMR (DMSO-d6 recommended) Zone1 Zone 1: The Reaction Center (3.0 - 5.5 ppm) Start->Zone1 Zone2 Zone 2: The Scaffold (7.0 - 9.0 ppm) Start->Zone2 Zone3 Zone 3: The Protecting Group (5.0 - 7.5 ppm) Start->Zone3 Decision1 Check: Aldehyde Proton (~10.0 ppm) Absent? Zone1->Decision1 Result Validation: Reduction Complete Zone2->Result Confirm Nitro Pattern (d, dd, d) Zone3->Result Confirm N-Benzyl (s, m) Decision2 Check: New Methylene (~4.6 ppm) Present? Decision1->Decision2 If Yes Decision2->Result If Yes

Figure 1: Logical workflow for structural verification. The critical path involves confirming the reduction of the carbonyl group.

Experimental Protocol

Synthesis Context (The "Why")

To understand the spectrum, one must understand the origin. This compound is typically generated via the reduction of 1-benzyl-5-nitroindole-3-carbaldehyde using Sodium Borohydride (


).
  • Reaction: Aldehyde (

    
    ) 
    
    
    
    Primary Alcohol (
    
    
    ).
  • Key Impurity: Unreacted aldehyde (starting material) or over-reduced byproducts (rare in this specific transformation).

NMR Sample Preparation

For optimal resolution of the hydroxyl (


) coupling and the nitro-substituted aromatic protons, DMSO-d6  is the superior solvent compared to 

.
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note:

      
       may cause the 
      
      
      
      signal to broaden or disappear due to exchange, and the solubility of nitroindoles is often poor in chloroform.
  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Standard proton parameters (16–32 scans, 1s relaxation delay).[1]

Comparative Analysis: Target vs. Precursor

This section objectively compares the spectral performance of the Product (Alcohol) against the Alternative (Aldehyde Precursor). This is the primary mechanism for assessing reaction success.

Table 1: Critical Chemical Shift Comparison (DMSO-d6)
FeaturePrecursor: AldehydeProduct: Alcohol (Target) Diagnostic Action
Functional Group Carbonyl (

)
Hydroxyl (

)
Primary Check
Key Signal (

)
9.95 - 10.05 ppm (Singlet)4.60 - 4.80 ppm (Doublet/Singlet)Disappearance of 10 ppm peak confirms consumption of SM.
Coupling None

(CH2-OH)
Visible triplet/broad singlet for OH at ~5.0-5.2 ppm in DMSO.
C2-H (Indole) ~8.60 ppm (Deshielded)~7.60 - 7.80 ppmUpfield shift due to loss of electron-withdrawing carbonyl.
N-Benzyl

~5.50 ppm~5.40 - 5.50 ppmRemains largely unchanged (Internal Standard).
Interpretation of Data[2][3][4][5]
  • The "Go" Signal: The emergence of a doublet at

    
     4.65 ppm (the methylene of the alcohol) coupled with a triplet/broad singlet at 
    
    
    
    5.15 ppm (the hydroxyl proton).
  • The "No-Go" Signal: Any residual singlet at

    
     9.98 ppm indicates incomplete reduction. Quantify this by integration to determine % conversion.
    

Detailed Spectral Assignment (1H NMR, 400 MHz, DMSO-d6)

The following data represents the high-fidelity assignment for (1-benzyl-5-nitro-1H-3-indolyl)methanol .

Aromatic Region (Indole Core)

The 5-nitro substitution creates a distinct splitting pattern, significantly deshielding protons H4 and H6.

  • 
     8.55 (d, J = 2.0 Hz, 1H, H-4):  This proton is "sandwiched" between the nitro group and the bridgehead carbon. It appears most downfield as a doublet (meta-coupling) or a pseudo-singlet.
    
  • 
     8.05 (dd, J = 9.0, 2.0 Hz, 1H, H-6):  Ortho to the nitro group. Shows a classic "doublet of doublets" (large ortho coupling to H7, small meta coupling to H4).
    
  • 
     7.70 (s, 1H, H-2):  The proton on the pyrrole ring. Its position shifts upfield significantly compared to the aldehyde precursor.
    
  • 
     7.65 (d, J = 9.0 Hz, 1H, H-7):  The least deshielded of the indole protons, appearing as a clear doublet.
    
Aromatic Region (Benzyl Group)
  • 
     7.20 – 7.35 (m, 5H, Ph-H):  The phenyl protons usually appear as a multiplet. In higher fields (600 MHz+), these may resolve into ortho, meta, and para bands, but often appear as a cluster in standard 400 MHz QC spectra.
    
Aliphatic Region
  • 
     5.45 (s, 2H, N-CH2-Ph):  The benzylic methylene linking the indole to the phenyl ring. It is a sharp singlet.
    
  • 
     5.15 (t, J = 5.5 Hz, 1H, OH):  The hydroxyl proton. Note: If 
    
    
    
    is added, this peak disappears.[2]
  • 
     4.65 (d, J = 5.5 Hz, 2H, CH2-OH):  The hydroxymethyl group. It couples to the OH. If 
    
    
    
    is added, this doublet collapses into a singlet.

Visualization of Structural Connectivity

To further validate the structure, one must understand the connectivity established by 2D NMR (HMBC/COSY).[1] The diagram below visualizes the expected correlations that confirm the regiochemistry (specifically the N1-Benzyl vs C3-Benzyl issue).

Connectivity Indole_N1 Indole N1 Benzyl_CH2 Benzyl CH2 (5.45 ppm) Benzyl_CH2->Indole_N1 Bond Indole_C2 Indole C2-H (7.70 ppm) Benzyl_CH2->Indole_C2 NOE/HMBC (Confirmation) Indole_C3 Indole C3 (Quaternary) Indole_C2->Indole_C3 Bond Methanol_CH2 Methanol CH2 (4.65 ppm) Indole_C2->Methanol_CH2 NOE (Spatial) Methanol_CH2->Indole_C3 HMBC (Connectivity)

Figure 2: Key connectivity correlations. The NOE between the Benzyl CH2 and Indole C2 confirms N-alkylation rather than C-alkylation.

Troubleshooting & Anomalies

ObservationProbable CauseCorrective Action
Missing OH Triplet Wet solvent or Acidic impuritiesThe OH proton is exchanging with water.[2] Dry the sample or add

to confirm disappearance.
Doublet at 8.55 becomes Singlet Low Resolution / Line Broadening5-Nitro H4 meta-coupling is small (~2Hz). Increase acquisition time or processing resolution (Zero Filling).
Extra Singlet at 10.0 ppm Incomplete ReactionCalculate molar ratio of Aldehyde:Alcohol. Reprocess reaction with fresh

.
Shift of H2 to >8.0 ppm OxidationThe alcohol may have oxidized back to aldehyde or acid upon prolonged storage in air.

References

  • BenchChem Protocols. Synthesis and Characterization of Indole-3-methanol derivatives. Detailed protocols for borohydride reduction of indole-3-carbaldehydes.

  • Royal Society of Chemistry (RSC). Regioselective C5−H Direct Iodination of Indoles. Contains comparative NMR data for 1-benzyl-indole-3-carbaldehyde precursors.

  • National Institute of Standards and Technology (NIST). General 1H NMR shifts for Nitroindole derivatives.

  • Oxford Instruments. Analysis of the reduction product of nitrobenzaldehydes. Comparative spectral logic for nitro-aldehyde to nitro-alcohol reduction.

Sources

Comparative

A Comparative Guide to FTIR Analysis: Distinguishing Nitro and Hydroxyl Groups in Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals The Indole Nucleus: A Privileged Scaffold in Drug Discovery The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous nat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold. The introduction of substituents like nitro and hydroxyl groups can dramatically alter the molecule's biological activity, polarity, and metabolic stability. FTIR spectroscopy offers a rapid, non-destructive method to confirm the presence and gain insights into the chemical environment of these critical functional groups.

Decoding the Vibrational Language: Nitro vs. Hydroxyl Groups on the Indole Ring

The position and nature of absorption bands in an FTIR spectrum are dictated by the vibrational modes of the chemical bonds within a molecule. For nitro and hydroxyl groups on an indole ring, their characteristic peaks are influenced by factors such as bond strength, atomic mass, and intermolecular forces, most notably hydrogen bonding.

The Nitro Group: A Tale of Two Stretches

The nitro group is a strong electron-withdrawing group, and its presence on the indole ring is readily identified by two intense and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.

  • Asymmetric N-O Stretching (νₐₛ N-O): This vibration typically appears in the range of 1560-1475 cm⁻¹ .[1] For nitroindoles, this band is often observed around 1520-1560 cm⁻¹ .

  • Symmetric N-O Stretching (νₛ N-O): This band is found at a lower wavenumber, generally between 1360-1290 cm⁻¹ .[1] In the context of nitroindoles, this peak is typically seen in the 1345-1385 cm⁻¹ region.

The electron-withdrawing nature of the nitro group can also influence the vibrations of the indole ring itself, though these effects are generally more subtle than the primary N-O stretching bands.

The Hydroxyl Group: The Profound Impact of Hydrogen Bonding

The hydroxyl group, in contrast to the nitro group, is a strong hydrogen bond donor and can also act as an acceptor. This property dominates its FTIR spectral appearance, particularly in the solid state.

  • "Free" O-H Stretching: In a dilute solution with a non-polar solvent, a sharp peak for the non-hydrogen-bonded O-H stretch can be observed around 3600 cm⁻¹ .

  • Hydrogen-Bonded O-H Stretching: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding (O-H···O or O-H···N) occurs. This weakens the O-H bond, causing the stretching vibration to shift to a lower frequency (a "red shift") and broaden significantly.[2][3] For hydroxyl-substituted indoles in the solid state, this results in a very broad and intense absorption band typically centered in the 3500-3200 cm⁻¹ region. The broadness of this peak is a hallmark of hydrogen bonding and is a key distinguishing feature from the sharper bands of the nitro group.

The position and shape of the O-H band can provide valuable information about the extent and nature of hydrogen bonding within the crystal lattice.[2]

A Side-by-Side Spectral Comparison: 5-Nitroindole vs. 5-Hydroxyindole

To illustrate these differences, let's compare the expected FTIR spectral features of 5-nitroindole and 5-hydroxyindole.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Peak Characteristics
Nitro (-NO₂) in 5-Nitroindole Asymmetric N-O Stretch1520 - 1560Strong, Sharp
Symmetric N-O Stretch1345 - 1385Strong, Sharp
Hydroxyl (-OH) in 5-Hydroxyindole (Solid State) Hydrogen-Bonded O-H Stretch3500 - 3200Strong, Very Broad

Note: The exact peak positions can vary slightly depending on the specific sample preparation and the instrument used.

The most striking difference is in the high-frequency region of the spectrum. The hydroxyl group presents a broad, prominent absorption, while the nitro group's characteristic peaks are sharper and located at lower wavenumbers.

Experimental Protocols for High-Quality FTIR Data

Obtaining a high-quality FTIR spectrum is paramount for accurate interpretation. For solid indole derivatives, two common and effective methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Method 1: Attenuated Total Reflectance (ATR) FTIR

ATR is a popular and convenient method that requires minimal sample preparation.[4][5]

Diagram of ATR-FTIR Workflow

ATR_Workflow cluster_prep Sample Preparation & Analysis cluster_cleanup Post-Analysis Prep Clean ATR Crystal Sample Place Powdered Sample on Crystal Prep->Sample Press Apply Pressure Sample->Press Acquire Acquire Spectrum Press->Acquire Remove Remove Sample Acquire->Remove Clean Clean Crystal Remove->Clean

Caption: A streamlined workflow for ATR-FTIR analysis of powdered samples.

Step-by-Step Protocol for ATR-FTIR:

  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.[6]

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the powdered indole derivative onto the center of the ATR crystal.[7]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[7]

  • Data Acquisition: Collect the FTIR spectrum of the sample. A typical measurement range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method can yield high-quality spectra, particularly for samples that are difficult to analyze by ATR.[8][9]

Diagram of KBr Pellet Preparation Workflow

KBr_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Analysis Grind_Sample Grind Sample (1-2 mg) Mix Mix with Dry KBr (100-200 mg) Grind_Sample->Mix Grind_Mix Thoroughly Grind Mixture Mix->Grind_Mix Load Load into Pellet Die Grind_Mix->Load Press Apply Pressure (8-10 tons) Load->Press Hold Hold Pressure Press->Hold Acquire Acquire Spectrum Hold->Acquire

Caption: Step-by-step process for preparing a KBr pellet for transmission FTIR.

Step-by-Step Protocol for KBr Pellet Technique:

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the indole derivative with 100-200 mg of dry, FTIR-grade KBr powder.[10] The mixture should be a fine, homogenous powder to minimize light scattering.[10]

  • Pellet Formation: Transfer the mixture to a pellet die and press it in a hydraulic press at 8-10 tons of pressure for several minutes. A transparent or translucent pellet should be formed.[10]

  • Background Spectrum: Record a background spectrum with the empty sample holder in the beam path.

  • Data Acquisition: Place the KBr pellet in the sample holder and collect the FTIR spectrum.

  • Cleanup: Dispose of the KBr pellet appropriately and clean the mortar, pestle, and die set.

Causality Behind Experimental Choices

  • Choice of Method (ATR vs. KBr): ATR is generally preferred for its speed and ease of use. However, for some samples, the KBr pellet method may provide better resolution, especially for observing subtle spectral features. KBr pellets can also be stored for archival purposes.

  • Importance of Dry KBr: KBr is hygroscopic and will absorb atmospheric moisture, which has a strong, broad absorption in the O-H stretching region (around 3400 cm⁻¹) and a bending mode around 1640 cm⁻¹.[11] Using dry KBr and minimizing exposure to air is crucial to avoid these interfering peaks.

  • Pressure in ATR: Applying adequate pressure in ATR ensures intimate contact between the sample and the crystal, which is necessary for a strong signal. However, excessive pressure can damage the crystal or cause spectral distortions.

Conclusion: A Powerful Tool for Structural Verification

FTIR spectroscopy provides a clear and reliable method for distinguishing between nitro- and hydroxyl-substituted indoles. The sharp, dual absorptions of the nitro group in the 1560-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions are in stark contrast to the broad, intense band of the hydrogen-bonded hydroxyl group in the 3500-3200 cm⁻¹ range. By employing proper sample preparation techniques and understanding the principles behind these characteristic vibrations, researchers can confidently identify and characterize these important classes of indole derivatives.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Gilli, P., & Gilli, G. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Polymer Chemistry Characterization Facility, University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxyindole. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra (KBr) of (5). located close to a IR band (≈ 530 cm-1 ) of.... Retrieved from [Link]

  • S. S. Baisya, S. Sen. (2025, August 8). FT-IR and NIR Spectroscopic Investigation of Hydrogen Bonding in Indole-Ether Systems. Retrieved from [Link]

  • Semantic Scholar. (2021, February 10). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4 -.... Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]

  • NICODOM. (n.d.). FTIR spectra of Inorganics, IR spectra Library. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Kintek. (n.d.). Why Is Potassium Bromide (Kbr) Used In Sample Preparation For Ftir?. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • MDPI. (2025, April 3). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Retrieved from [Link]

  • Semantic Scholar. (2023, June 12). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]

  • ResearchGate. (2017, February 20). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • Journal of Ravishankar University. (n.d.). Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid. Retrieved from [Link]

  • MAS Journal of Applied Sciences. (2025, September 10). Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). PHYTOCHEMICAL SCREENING AND FTIR SPECTROSCOPY ON CRUDE EXTRACT FROM Enhalus acoroides LEAVES. Retrieved from [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 1-Benzyl-5-Nitroindole-3-Methanol

Executive Summary: The Indole Scaffold Benchmark In drug discovery, the indole scaffold is ubiquitous, serving as the core for therapeutics ranging from antiviral agents (e.g., Arbidol derivatives) to oncology targets.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Scaffold Benchmark

In drug discovery, the indole scaffold is ubiquitous, serving as the core for therapeutics ranging from antiviral agents (e.g., Arbidol derivatives) to oncology targets.[1] 1-benzyl-5-nitroindole-3-methanol represents a critical intermediate where three distinct functional groups—the N-benzyl moiety, the C5-nitro group, and the C3-hydroxymethyl arm—converge to create a complex mass spectral signature.

This guide provides a definitive analysis of its fragmentation logic, comparing its behavior against non-benzylated and non-nitro analogs to isolate specific ionization performance metrics. Unlike standard spectral libraries, we focus on the causality of fragmentation to aid in structural elucidation of unknown impurities or metabolites.

Structural Logic & Ionization Physics

Before analyzing the spectrum, one must understand the "tug-of-war" occurring within the molecule during ionization (ESI/APCI) and collision-induced dissociation (CID).

Functional GroupMass ContributionElectronic EffectMS Consequence
Indole Core ~116 DaElectron-rich (aromatic)Stabilizes positive charge; high proton affinity at C3.
1-Benzyl 91 DaHydrophobicDominant Fragment: Generates the stable tropylium ion (

91). Increases LC retention time significantly compared to parent indoles.
5-Nitro 46 DaElectron-withdrawingIonization Suppression: Reduces protonation efficiency in ESI(+) compared to non-nitro indoles. Enables ESI(-) sensitivity.[2]
3-Methanol 31 DaLabileNeutral Loss: Rapid loss of

(18 Da) to form a resonance-stabilized carbocation.

Experimental Protocol: A Self-Validating Workflow

To replicate the fragmentation data described below, use this standardized LC-MS/MS protocol. This workflow includes "self-validating" checkpoints to ensure system performance before sample analysis.

Phase A: System Suitability (The "Go/No-Go" Step)
  • Blank Injection: Inject pure methanol. Criteria: No peaks >100 counts at

    
     283 or 91.
    
  • Standard Check: Inject 1 µM Reserpine or Caffeine. Criteria: Intensity >1e6; Mass accuracy <5 ppm.

Phase B: Sample Preparation & Analysis
  • Sample: Dissolve 1 mg 1-benzyl-5-nitroindole-3-methanol in 1 mL DMSO (Stock). Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

    • Note: While the nitro group allows Negative mode, Positive mode provides richer structural fragmentation for identification.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. (Benzyl group ensures retention > 3.5 min).

Fragmentation Pathway Analysis

The fragmentation of 1-benzyl-5-nitroindole-3-methanol (


, MW 282.29) follows a predictable cascade governed by the stability of the resulting carbocations.
The Pathway Diagram

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 283.3 (Protonated Molecule) Dehydrated Fragment A: [M+H - H2O]+ m/z 265.3 (Methyleneindolenine Cation) Precursor->Dehydrated Loss of H2O (18 Da) Fast Scrambling Tropylium Fragment B: Tropylium Ion m/z 91.0 (Diagnostic Benzyl Peak) Precursor->Tropylium N-Benzyl Cleavage High Collision Energy Dehydrated->Tropylium Secondary Cleavage NitroLoss Fragment C: [M+H - H2O - NO2]+ m/z 219.3 (Radical Cation) Dehydrated->NitroLoss Loss of NO2 (46 Da) IndoleCore Fragment D: Indole Core m/z ~115-130 range (Complex Rearrangement) NitroLoss->IndoleCore Ring Fragmentation

Figure 1: ESI(+) Fragmentation pathway. The primary route involves dehydration followed by nitro loss or benzyl cleavage.

Detailed Mechanism
  • Precursor Ion (

    
     283):  The molecule is protonated, likely at the pyridinic nitrogen or the hydroxyl oxygen.
    
  • Primary Loss (

    
     265):  The most facile pathway is the loss of water (18 Da) from the C3-methanol group. This creates a highly stable 3-methyleneindolenine  cation. This peak is often dominant in low-energy CID spectra [1, 5].
    
  • Diagnostic Cleavage (

    
     91):  The N-benzyl bond cleaves to form the tropylium ion  (
    
    
    
    ).[3] In Electron Impact (EI) ionization, this is often the Base Peak (100% abundance). In ESI, its abundance increases with collision energy [2, 6].
  • Nitro Group Loss (

    
     219 or 235):  Nitroindoles characteristically lose 
    
    
    
    (46 Da) or
    
    
    (30 Da). The transition from
    
    
    265
    
    
    219 confirms the presence of the nitro group on the ring [1, 3].

Comparative Performance Analysis

How does this compound compare to its structural "alternatives"? This section aids in selecting the right internal standard or understanding metabolic shifts.

Table 1: Comparative Mass Spectral Signatures
Feature1-Benzyl-5-nitroindole-3-methanol (Target)5-Nitroindole-3-methanol (Alternative 1)1-Benzylindole-3-methanol (Alternative 2)
Molecular Weight 282.29192.17237.29
[M+H]+ 283.3193.2238.3
Base Peak (EI)

91 (Tropylium)

146 (M - H2O - CO)

91 (Tropylium)
Diagnostic Fragment

265 (M-18)

175 (M-18)

220 (M-18)
ESI(+) Sensitivity Moderate (Nitro suppresses)Low (Polar, less retention)High (No nitro suppression)
Retention Time Late Eluting (Hydrophobic Benzyl)Early Eluting (Polar)Late Eluting
Performance Insight
  • Vs. Non-Benzylated: The Target compound has significantly better retention on C18 columns due to the benzyl group, making it easier to separate from matrix salts compared to 5-Nitroindole-3-methanol. However, the fragmentation spectrum is "noisier" due to the competing benzyl cleavage [4].

  • Vs. Non-Nitro: The Target compound has lower ionization efficiency in positive mode because the Nitro group withdraws electron density from the indole ring, making protonation less favorable than in 1-Benzylindole-3-methanol.

References

  • TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc. Link

  • Fiveable. (2024).[4][5] Key Mass Spectrometry Fragmentation Patterns: Benzyl Cleavage.[3][6]Link

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of 1H-Indole-3-propanal (Indole Analog).Link

  • NIH/PubMed. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Peptides.Link

  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns: Alcohols and Indoles.[7]Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds.[2][6][7][8][9]Link

Sources

Comparative

A Researcher's Comparative Guide to the Melting Point Determination of (1-benzyl-5-nitro-1H-3-indolyl)methanol

In the landscape of drug discovery and chemical synthesis, the precise characterization of novel compounds is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a crucia...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the precise characterization of novel compounds is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of its identity and purity.[1] This guide provides an in-depth, comparative analysis of various methodologies for determining the melting point of (1-benzyl-5-nitro-1H-3-indolyl)methanol, a substituted indole derivative of interest in medicinal chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical guidance necessary to select and execute the most appropriate method for their specific research needs, ensuring data integrity and reproducibility.

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous bioactive compounds.[2][3] The addition of a benzyl group at the N-1 position and a nitro group at the C-5 position, along with a methanol group at C-3, yields (1-benzyl-5-nitro-1H-3-indolyl)methanol. While specific experimental data for this exact molecule is not widely published, its structural analogs exhibit a range of biological activities, making the accurate determination of its physicochemical properties, such as melting point, a critical step in its characterization.[4][5][6][7]

This guide will delve into the theoretical underpinnings and practical execution of three primary methods for melting point determination: the traditional Thiele tube method, modern digital melting point apparatus, and hot-stage microscopy. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to facilitate informed decision-making in the laboratory.

The Principle of Melting Point and its Significance

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[8] For a pure crystalline substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[9] This phenomenon, known as melting point depression, makes melting point determination an invaluable tool for assessing the purity of a synthesized compound.[8] Reporting the melting range, from the onset of melting to the point of complete liquefaction, provides a more comprehensive picture of a sample's characteristics than a single temperature value.[10]

Comparative Methodologies for Melting Point Determination

The choice of method for determining the melting point of (1-benzyl-5-nitro-1H-3-indolyl)methanol will depend on factors such as the required accuracy, sample availability, throughput needs, and regulatory requirements.

The Capillary Method: A Pharmacopeial Standard

The capillary method is the most widely recognized technique for melting point determination and is considered the standard by most pharmacopeias.[10][11] This method involves heating a small, powdered sample of the compound in a sealed glass capillary tube and observing the temperature at which melting occurs.

The Thiele tube method is a classic and cost-effective implementation of the capillary technique. It utilizes a specially designed glass tube containing a high-boiling mineral oil that is heated by a Bunsen burner or hot plate. The unique shape of the Thiele tube is designed to create convection currents in the oil, ensuring a uniform temperature distribution throughout the bath.

Experimental Protocol: Thiele Tube Method

  • Sample Preparation:

    • Finely powder a small amount of dry (1-benzyl-5-nitro-1H-3-indolyl)methanol.

    • Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, aiming for a sample height of 2-3 mm.[11]

    • Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.

  • Apparatus Setup:

    • Attach the capillary tube to a calibrated thermometer using a small rubber band or wire, ensuring the sample is aligned with the thermometer's bulb.

    • Clamp the Thiele tube to a retort stand and immerse the thermometer and capillary tube in the oil bath, ensuring the oil level is above the side arm.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner or hot plate.

    • Initially, a rapid heating rate of 5-10°C per minute can be used to approach the approximate melting point.[12]

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9][12]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.

Modern laboratories often employ automated digital melting point apparatuses, which offer higher precision, better reproducibility, and reduced operator bias compared to the Thiele tube method.[9] These instruments use a heated metal block and a digital camera or sensor to automatically detect the melting process and record the melting range.[9][12]

Experimental Protocol: Digital Melting Point Apparatus

  • Calibration:

    • Prior to sample analysis, ensure the instrument is calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.[11][12][13][14] Common standards include benzoic acid and caffeine.[13] This step is crucial for ensuring the accuracy of the data, especially in regulated environments.[15]

  • Sample Preparation:

    • Prepare the capillary tube with (1-benzyl-5-nitro-1H-3-indolyl)methanol as described for the Thiele tube method.

  • Measurement:

    • Insert the capillary tube into the heating block of the apparatus.

    • Set the starting temperature, ending temperature, and the heating rate (ramp rate) on the instrument's control panel. A ramp rate of 1°C/min is common for pharmacopeial methods.[11]

    • Initiate the measurement. The instrument will automatically heat the sample and record the onset and completion of melting, displaying the melting range digitally.

Hot-Stage Microscopy

Hot-stage microscopy provides a visual, microscopic observation of the sample as it is heated.[1] This method is particularly useful for studying polymorphism, phase transitions, and the behavior of the crystal lattice during melting.[9]

Experimental Protocol: Hot-Stage Microscopy

  • Sample Preparation:

    • Place a small amount of crystalline (1-benzyl-5-nitro-1H-3-indolyl)methanol onto a microscope slide.

    • Cover the sample with a coverslip.

  • Measurement:

    • Place the slide on the hot stage of the microscope.

    • Set the desired heating program (start temperature, end temperature, and ramp rate).

    • Observe the sample through the microscope as the temperature increases.

    • Record the temperatures at which changes in the crystal structure and the onset and completion of melting are observed.

Method Comparison

FeatureThiele Tube MethodDigital Melting Point ApparatusHot-Stage Microscopy
Accuracy Moderate; operator-dependentHighVery High
Precision ModerateHighHigh
Throughput Low (typically one sample at a time)High (some models can run multiple samples simultaneously)Low
Cost LowModerate to HighHigh
Operator Skill HighLow to ModerateHigh
Regulatory Use Suitable for basic QCPreferred for GMP/GLP environments[9]Primarily for research and development[9]
Key Advantage Low cost, simple setupHigh accuracy, reproducibility, automation[9]Provides visual information on crystal behavior[9]
Key Disadvantage Operator-dependent, less preciseHigher initial costLow throughput, requires specialized equipment

Data Interpretation and Trustworthiness

A sharp melting range (e.g., 1-2°C) for (1-benzyl-5-nitro-1H-3-indolyl)methanol would be indicative of high purity.[9] Conversely, a wide and depressed melting range would suggest the presence of impurities or that the compound may exist in different polymorphic forms.

To further validate the identity of the synthesized compound, a mixed melting point determination can be performed.[1] This involves mixing the sample with an authentic, known sample of (1-benzyl-5-nitro-1H-3-indolyl)methanol. If there is no depression or broadening of the melting point, it provides strong evidence that the two samples are identical.

Visualizing the Workflow

The following diagrams illustrate the general workflow for melting point determination and a decision-making process for method selection.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind Sample to a Fine Powder prep2 Pack Capillary Tube (2-3 mm) prep1->prep2 measure1 Calibrate Apparatus prep2->measure1 measure2 Set Heating Program (Ramp Rate) measure1->measure2 measure3 Observe & Record Melting Range measure2->measure3 analysis1 Compare with Literature/Reference measure3->analysis1 analysis2 Assess Purity based on Range analysis1->analysis2

Caption: General workflow for melting point determination.

MethodSelection start Start: Need to Determine Melting Point q1 Is this for GMP/GLP regulated work? start->q1 q2 Need to observe crystal behavior (e.g., polymorphism)? q1->q2 No ans1 Use Digital Melting Point Apparatus q1->ans1 Yes q3 Is budget a primary constraint? q2->q3 No ans2 Use Hot-Stage Microscopy q2->ans2 Yes ans3 Use Thiele Tube Method q3->ans3 Yes ans4 Use Digital Melting Point Apparatus for higher accuracy q3->ans4 No

Caption: Decision tree for selecting a melting point method.

Conclusion

The determination of the melting point of (1-benzyl-5-nitro-1H-3-indolyl)methanol is an essential step in its synthesis and characterization. While the Thiele tube method offers a low-cost option for preliminary analysis, digital melting point apparatuses provide the accuracy, reproducibility, and data integrity required for most research and all regulatory applications. For in-depth studies of crystalline behavior, hot-stage microscopy is the method of choice. Regardless of the method employed, proper sample preparation and instrument calibration are non-negotiable for obtaining trustworthy and reliable data. By understanding the principles and practical considerations of each technique, researchers can confidently characterize their novel compounds and advance their scientific endeavors.

References

  • Melting Point Determination. (n.d.). thinkSRS.com.
  • Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield.
  • SOP For Melting Point Calibration. (n.d.). Scribd.
  • Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline.
  • Melting Point Apparatus - Calibration. (n.d.). Biometrix.
  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.
  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116.
  • Melting Point Apparatus & Instruments. (n.d.). Mettler Toledo.
  • Melting point determination. (n.d.). University of Alberta.
  • Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
  • Melting point determination. (n.d.). Royal Society of Chemistry: Education.
  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (2012). Der Pharma Chemica, 4(2), 613-622.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). PMC.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024, July 26). MDPI.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.
  • A manifold implications of indole and its derivatives: A brief Review. (2016, December 15). ResearchGate.
  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2009). Acta Pharmaceutica, 59(1), 55-71.

Sources

Validation

A Comparative Spectroscopic Guide to 5-Nitroindole and 5-Nitroindole-3-methanol: Elucidating Structural and Electronic Differences

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, indole derivatives represent a cornerstone scaffold due to their prevalence in biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, indole derivatives represent a cornerstone scaffold due to their prevalence in biologically active compounds. Among these, 5-nitroindoles are of particular interest for their potential applications, including as anticancer agents.[1] The functionalization of the indole core, for instance, by the introduction of a methanol group at the 3-position, can significantly alter the molecule's electronic properties, and consequently, its biological activity and spectroscopic signature.

This guide provides an in-depth comparison of the spectroscopic differences between 5-nitroindole and its derivative, 5-nitroindole-3-methanol. By examining their UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, we aim to provide researchers with a comprehensive understanding of how the C3-methanol substituent influences the physicochemical properties of the 5-nitroindole core. This knowledge is crucial for the unambiguous identification, characterization, and further development of these and related compounds.

Molecular Structures at a Glance

A foundational understanding of the structural differences between 5-nitroindole and 5-nitroindole-3-methanol is essential to interpret their spectroscopic data. The addition of a hydroxymethyl group at the C3 position introduces a new functional group and alters the electronic distribution within the indole ring system.

Figure 1. Molecular structures of 5-nitroindole and 5-nitroindole-3-methanol.

I. UV-Visible (UV-Vis) Spectroscopy: A Look into Electronic Transitions

UV-Vis spectroscopy provides valuable information about the conjugated π-electron systems within molecules. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.

Theoretical Considerations

The indole ring system possesses a rich electronic structure, giving rise to characteristic absorption bands in the UV region. The introduction of a strong electron-withdrawing nitro group (-NO₂) at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole, due to the extension of the conjugated system and the lowering of the LUMO energy.[2]

The addition of a hydroxymethyl (-CH₂OH) group at the 3-position in 5-nitroindole-3-methanol is anticipated to have a less pronounced, but still noticeable, effect on the UV-Vis spectrum. While the -CH₂OH group itself is not a strong chromophore, its interaction with the indole π-system can lead to subtle shifts in the absorption bands.

Experimental Data and Comparison
CompoundSolventλmax (nm)Reference
5-Nitroindole2-Propanol322[3]
Indole-3-methanolMethanol217, 277[4]
5-Nitroindole-3-methanol Methanol ~320-330 (Estimated) -

Table 1. Comparison of UV-Vis Absorption Maxima.

Analysis:

  • 5-Nitroindole: Experimental data confirms a significant absorption maximum at 322 nm in 2-propanol.[3] This is a notable red shift compared to indole itself, which typically shows its longest wavelength absorption band around 280-290 nm.[5] This shift is a direct consequence of the electron-withdrawing nature of the nitro group extending the conjugation.

Experimental Protocol: UV-Vis Spectroscopy

G prep Sample Preparation (10⁻⁵ M in UV-grade Methanol) instrument UV-Vis Spectrophotometer (e.g., JASCO V-670) prep->instrument scan Scan Wavelengths (200-500 nm) instrument->scan analysis Data Analysis (Identify λmax) scan->analysis

Figure 2. Workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-grade solvent such as methanol.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

II. Fluorescence Spectroscopy: Probing the Excited State

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure of the first excited singlet state and the processes of relaxation from this state.

Theoretical Considerations

Indole and its derivatives are well-known for their fluorescent properties. The emission wavelength is sensitive to the polarity of the solvent and the nature of substituents on the indole ring. Electron-withdrawing groups, such as the nitro group, can significantly influence fluorescence. In many cases, nitroaromatic compounds are known to have very low or no fluorescence due to efficient non-radiative decay pathways (e.g., intersystem crossing).[2]

Comparative Analysis
  • 5-Nitroindole: It is expected that 5-nitroindole will exhibit very weak fluorescence or be non-fluorescent. The strong electron-withdrawing nitro group often quenches the intrinsic fluorescence of the indole ring through the promotion of non-radiative decay processes.[2]

  • 5-Nitroindole-3-methanol: Similar to 5-nitroindole, 5-nitroindole-3-methanol is also anticipated to have weak or quenched fluorescence due to the dominant effect of the nitro group. The hydroxymethyl group at the 3-position is unlikely to restore the fluorescence in the presence of the powerful quenching nitro group. In contrast, indole-3-methanol, lacking the nitro group, is fluorescent, with reported excitation and emission wavelengths of 280-285 nm and 340-364 nm, respectively.[4]

Experimental Protocol: Fluorescence Spectroscopy

G prep Sample Preparation (Dilute solution in fluorescence-grade solvent) instrument Spectrofluorometer prep->instrument acquire Acquire Spectra (Excitation and Emission) instrument->acquire analyze Data Analysis (Identify λex and λem, and quantum yield) acquire->analyze

Figure 3. Workflow for fluorescence spectroscopic analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition: Record the excitation and emission spectra. The excitation wavelength should be set at the λmax determined from the UV-Vis spectrum.

  • Data Analysis: Determine the excitation and emission maxima and, if possible, the fluorescence quantum yield.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Theoretical Considerations
  • ¹H NMR: The chemical shifts of the protons on the indole ring are influenced by the electron density at each position. The electron-withdrawing nitro group at C5 will cause a downfield shift (to higher ppm values) of the adjacent protons, particularly H4 and H6. The introduction of the -CH₂OH group at C3 will shield the C2 proton, causing an upfield shift compared to a proton at C3. The -CH₂- protons of the methanol group will appear as a singlet, and the hydroxyl proton will be a broad singlet, the position of which is concentration and solvent dependent.

  • ¹³C NMR: The carbon chemical shifts are also sensitive to the electronic environment. The C5 carbon, directly attached to the nitro group, will be significantly deshielded (downfield shift). The other carbons in the benzene ring will also be affected. The C3 carbon, now attached to the methanol group, will experience a significant upfield shift compared to the sp² carbon in 5-nitroindole. A new peak corresponding to the -CH₂OH carbon will be observed, typically in the range of 55-65 ppm.

Experimental Data and Comparison
CompoundSolventKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)Reference
5-Nitroindole DMSO-d₆H4: ~8.6, H6: ~8.0, H7: ~7.6C5: ~141, C4: ~118, C6: ~116[6]
Indole-3-methanol Methanol-d₄H2: ~7.2, H4: ~7.6, H7: ~7.3, -CH₂-: ~4.8C3: ~112, -CH₂-: ~58[7]
5-Nitroindole-3-carboxaldehyde CDCl₃H4: 8.69 (d), H2: 7.73 (m), H6: 7.73 (m), -CHO: 9.64 (s)C5: ~142, C3: ~118, -CHO: 183.97[8]
5-Nitroindole-3-methanol DMSO-d₆ (Predicted) H4: ~8.5, H2: ~7.5, H6: ~8.0, -CH₂-: ~4.7 C5: ~141, C3: ~110, -CH₂-: ~57 -

Table 2. Comparison of ¹H and ¹³C NMR Chemical Shifts.

Analysis:

  • 5-Nitroindole: The protons on the benzene ring (H4, H6, H7) are found at relatively downfield positions due to the influence of the nitro group.[6]

  • 5-Nitroindole-3-methanol: Based on the data for related compounds, we can predict the NMR spectra of 5-nitroindole-3-methanol.

    • ¹H NMR: The H4 and H6 protons will remain downfield due to the C5-nitro group, similar to 5-nitroindole-3-carboxaldehyde.[8] The H2 proton will be a singlet and shifted slightly upfield compared to H2 in 5-nitroindole due to the C3 substitution. The methylene protons (-CH₂-) are expected to appear around 4.7 ppm, similar to indole-3-methanol.[7]

    • ¹³C NMR: The chemical shift of C5 will be significantly downfield due to the attached nitro group. The C3 carbon will be shielded compared to its counterpart in 5-nitroindole and will appear around 110 ppm. A new peak for the methylene carbon (-CH₂OH) is expected around 57-60 ppm.

Experimental Protocol: NMR Spectroscopy

G prep Sample Preparation (5-10 mg in ~0.6 mL of deuterated solvent, e.g., DMSO-d₆) instrument High-Field NMR Spectrometer (e.g., Bruker 400 MHz) prep->instrument acquire Acquire Spectra (¹H, ¹³C, and optionally 2D NMR) instrument->acquire process Data Processing (Fourier transform, phase and baseline correction) acquire->process analyze Spectral Analysis (Chemical shifts, coupling constants, integration) process->analyze

Figure 4. Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignment.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to determine chemical shifts, coupling constants, and integrals.

IV. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Theoretical Considerations
  • N-H Stretch: The N-H bond of the indole ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • N-O Stretch (Nitro Group): The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

  • O-H Stretch (Hydroxyl Group): The O-H stretching vibration of the alcohol in 5-nitroindole-3-methanol will appear as a broad band in the region of 3200-3600 cm⁻¹.

  • C-O Stretch (Hydroxyl Group): A C-O stretching vibration for the primary alcohol is expected in the range of 1000-1075 cm⁻¹.

Comparative Analysis
Functional Group5-Nitroindole (cm⁻¹)5-Nitroindole-3-methanol (cm⁻¹) (Predicted)
O-H Stretch-Broad, ~3200-3600
N-H Stretch~3400~3400
Aromatic C-H Stretch>3000>3000
Aliphatic C-H Stretch-<3000
C=C Stretch (Aromatic)~1600-1450~1600-1450
Asymmetric NO₂ Stretch~1500-1570~1500-1570
Symmetric NO₂ Stretch~1300-1370~1300-1370
C-O Stretch-~1000-1075

Table 3. Comparison of Key IR Absorption Frequencies.

Analysis:

  • The most significant difference in the IR spectra will be the presence of a broad O-H stretching band and a C-O stretching band in the spectrum of 5-nitroindole-3-methanol, which are absent in the spectrum of 5-nitroindole.

  • Both spectra will exhibit the characteristic N-H stretch of the indole ring and the strong asymmetric and symmetric stretching vibrations of the nitro group.

Experimental Protocol: IR Spectroscopy

G prep Sample Preparation (Solid sample for ATR or KBr pellet) instrument FT-IR Spectrometer prep->instrument acquire Acquire Spectrum (4000-400 cm⁻¹) instrument->acquire analyze Data Analysis (Identify characteristic absorption bands) acquire->analyze

Figure 5. Workflow for IR spectroscopic analysis.

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Conclusion

The spectroscopic comparison of 5-nitroindole and 5-nitroindole-3-methanol reveals distinct differences that are directly attributable to the presence of the C3-hydroxymethyl group. While the UV-Vis absorption and the (expectedly quenched) fluorescence are dominated by the 5-nitroindole chromophore, NMR and IR spectroscopy provide clear and diagnostic evidence for the C3-substituent.

  • UV-Vis Spectroscopy: Both compounds are expected to have similar λmax values, primarily determined by the 5-nitroindole core.

  • Fluorescence Spectroscopy: Both are anticipated to be weakly or non-fluorescent due to the quenching effect of the nitro group.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show the most significant and diagnostic differences, with the appearance of signals for the -CH₂OH group and characteristic shifts in the indole ring signals.

  • IR Spectroscopy: The presence of a broad O-H and a C-O stretching band in the spectrum of 5-nitroindole-3-methanol provides a clear distinction from 5-nitroindole.

This guide provides a framework for researchers to understand and predict the spectroscopic properties of these and similar indole derivatives. The provided protocols and comparative data serve as a valuable resource for the synthesis, characterization, and further investigation of these important classes of molecules in drug discovery and development.

References

  • PubChem. 5-Nitroindole. National Center for Biotechnology Information. [Link]

  • PubChem. Indole-3-carbinol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]

  • The spectrophotometric determination of indole-3-methanol in small samples with p-dimethylaminocinnamaldehyde on the basis of the formation of an azafulvenium salt. PubMed. [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Tsiory. [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. CORE. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • Indole, 3-methyl-. NIST WebBook. [Link]

  • Near-ultraviolet absorption bands of tryptopan. Studies using indole and 3-methylindole as models. ACS Publications. [Link]

  • UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • Oxidation chemistry of indole-3-methanol. Request PDF. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Showing Compound 1H-Indole-3-methanol (FDB000939). FooDB. [Link]

  • Optical properties of 3-substituted indoles. RSC Publishing. [Link]

  • Fluorescence spectra of 1–9 (0.5 × 10⁻⁵ M) in methanol. ResearchGate. [Link]

  • The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. ResearchGate. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Fluorescence excitation spectra of indole, 3-methyl indole, and 3-indole acetic acid in supersonic jets. Tel Aviv University. [Link]

  • Fluorescence excitation spectra of indole, 3‐methyl indole, and 3‐indole acetic acid in supersonic jets. The Journal of Chemical Physics. [Link]

  • High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... ResearchGate. [Link]

  • Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. [Link]

  • 5-nitro-3-(heptamethyleneiminomethyl)indole (C16H21N3O2). PubChem. [Link]

  • Carbazole-Based Colorimetric Anion Sensors. ChemRxiv. [Link]

  • Indole. NIST WebBook. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship.org. [Link]

  • 3H-Indole, 2,3,3-trimethyl-5-nitro-. Substance Details. EPA. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • UV-Vis spectrum in methanol solvent and the calculated transitions in... ResearchGate. [Link]

  • The calculated UV−vis spectra of I3C and the main product of its reaction with HO • radical in water and pentyl ethanoate solvents. ResearchGate. [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. [Link]

  • Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. National Institute of Justice. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (1-benzyl-5-nitro-1H-3-indolyl)methanol: A Guide for Laboratory Professionals

Part 1: Understanding the Hazard Profile (1-benzyl-5-nitro-1H-3-indolyl)methanol is a complex organic molecule featuring three key functional groups that dictate its hazard profile: an indole ring, a nitro group, and a b...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Understanding the Hazard Profile

(1-benzyl-5-nitro-1H-3-indolyl)methanol is a complex organic molecule featuring three key functional groups that dictate its hazard profile: an indole ring, a nitro group, and a benzyl group. The presence of the nitro group on the aromatic ring system is of primary concern.

  • Reactivity of Nitroaromatic Compounds: Nitroaromatic compounds are known for their energetic properties and potential for thermal instability. The nitro group is a strong electron-withdrawing group, which can make the molecule susceptible to rapid, exothermic decomposition, particularly at elevated temperatures or in the presence of certain contaminants.[1] The primary decomposition pathways for nitroaromatic compounds can involve the breaking of the C-NO2 bond, which can initiate a runaway reaction.[1]

  • Toxicity Profile (Inferred): While specific toxicity data for this compound is unavailable, many nitro-substituted indole derivatives are investigated for their biological activity, which implies they are biologically active molecules. It is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin. General handling procedures for potent research chemicals should be strictly followed.

  • Environmental Concerns: Improper disposal, such as drain disposal, is strictly prohibited. Organic compounds, especially those containing nitrogen, can have detrimental effects on aquatic ecosystems and interfere with wastewater treatment processes.

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before any handling or disposal procedures, the following minimum PPE must be worn:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Body Protection: A laboratory coat must be worn and kept fastened.

Engineering Controls: All handling of (1-benzyl-5-nitro-1H-3-indolyl)methanol, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or vapors.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid (1-benzyl-5-nitro-1H-3-indolyl)methanol waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

    • Do not mix this waste with other waste streams, particularly acids, bases, or strong oxidizing agents, to prevent unforeseen chemical reactions. Aromatic nitro compounds should be stored separately.

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • Liquid Waste (Solutions):

    • If (1-benzyl-5-nitro-1H-3-indolyl)methanol is in a solvent, collect the solution in a dedicated, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvent used.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management plan.

    • Never mix aqueous waste with solvent wastes.

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "(1-benzyl-5-nitro-1H-3-indolyl)methanol" (no abbreviations or formulas)

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • The name of the principal investigator and the laboratory location

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure all liquid waste containers are stored in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks. The secondary container must be large enough to hold 110% of the volume of the largest primary container.

  • Segregate incompatible waste containers within the SAA. For example, keep containers of nitroaromatic compounds away from strong acids, bases, and oxidizing agents.

Step 4: Arranging for Disposal

  • Once the waste container is full (typically 90% capacity for liquids) or has been in accumulation for the maximum time allowed by your institution (often 90 to 180 days), arrange for its pickup by your institution's EHS department.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a phone call.

  • Do not allow excessive quantities of waste to accumulate in the laboratory.

Decontamination of Empty Containers:

Empty containers that held (1-benzyl-5-nitro-1H-3-indolyl)methanol must also be treated as hazardous waste or properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or methanol). Collect all rinsate as hazardous waste. After proper decontamination, the container can be disposed of as non-hazardous waste according to your institution's guidelines.

Part 4: Emergency Procedures for Spills

In the event of a spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contact EHS: Notify your institution's EHS department immediately.

  • Cleanup (if safe to do so): For minor spills, and only if you are trained and equipped to do so, you may clean it up.

    • Wear your full PPE.

    • Contain the spill with an absorbent material (e.g., spill pillows or vermiculite).

    • Carefully sweep the solid material and absorbent into a designated hazardous waste container.

    • All materials used for cleanup must be disposed of as hazardous waste.

Data and Workflow Visualization

Table 1: Waste Management Summary

Waste TypeContainerSegregationStorage LocationDisposal Route
Solid Waste (pure compound, contaminated debris)Labeled, sealed HDPE or glass containerAway from acids, bases, oxidizersDesignated Satellite Accumulation Area (SAA) with secondary containmentEHS Pickup
Liquid Waste (solutions in organic solvents)Labeled, sealed, compatible solvent-rated containerAway from incompatible chemicals; separate halogenated/non-halogenated if requiredDesignated SAA with secondary containmentEHS Pickup
Aqueous Waste (if applicable)Labeled, sealed, compatible containerAway from organic solvents and other incompatiblesDesignated SAA with secondary containmentEHS Pickup

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (1-benzyl-5-nitro-1H-3-indolyl)methanol.

DisposalWorkflow start Waste Generation (1-benzyl-5-nitro-1H-3-indolyl)methanol is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a dedicated, labeled solid waste container (HDPE or glass). is_solid->solid_waste Solid liquid_waste Collect in a dedicated, labeled liquid waste container (compatible with solvent). is_solid->liquid_waste Liquid label_container Affix Hazardous Waste Label IMMEDIATELY. Include full chemical name, date, and PI information. solid_waste->label_container liquid_waste->label_container store_saa Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa check_full Is container full or has max accumulation time been reached? store_saa->check_full request_pickup Request waste pickup from Environmental Health & Safety (EHS). check_full->request_pickup Yes continue_accumulation Continue to accumulate waste - Inspect SAA weekly. check_full->continue_accumulation No continue_accumulation->check_full

Caption: Disposal decision workflow for (1-benzyl-5-nitro-1H-3-indolyl)methanol.

References

  • Hazardous Waste Removal and Disposal. (2016, April 21). MIT EHS. Retrieved from [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (n.d.). DTIC. Retrieved from [Link]

  • Chemical Waste. (n.d.). MIT EHS. Retrieved from [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. (n.d.). UC Berkeley College of Chemistry. Retrieved from [Link]

  • EHS-0032 Hazardous Waste Management. (2020, October 15). MIT EHS. Retrieved from [Link]

  • III. Chemical Hygiene Plan continued. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Investigation of thermal decomposition of nitrobenzene: An energetic material. (n.d.). ScienceDirect. Retrieved from [Link]

  • Laboratory Hazardous Chemical Waste Guidelines. (2025, September). UC Irvine EH&S. Retrieved from [Link]

  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • HAZARDOUS CHEMICAL WASTE MANAGEMENT REFERENCE GUIDE FOR LABORATORIES. (1998, January). ResearchGate. Retrieved from [Link]

  • How to Prepare and Store Hazardous Waste. (n.d.). UCLA Environmental Health & Safety. Retrieved from [Link]

  • Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(1-benzyl-5-nitro-1H-3-indolyl)methanol
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